Semicarbazide hydrochloride
Description
Semicarbazide hydrochloride is an organic molecular entity.
Structure
2D Structure
Properties
IUPAC Name |
aminourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |
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InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(N)NN.Cl | |
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Molecular Formula |
CH5N3O.ClH, CH6ClN3O | |
| Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Related CAS |
57-56-7 (Parent) | |
| Record name | Semicarbazide hydrochloride | |
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DSSTOX Substance ID |
DTXSID4020244 | |
| Record name | Semicarbazide hydrochloride | |
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Molecular Weight |
111.53 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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| Record name | Semicarbazide hydrochloride | |
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Boiling Point |
347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992) | |
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Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/ | |
| Record name | SID57264264 | |
| Source | Burnham Center for Chemical Genomics | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/ | |
| Record name | Semicarbazide hydrochloride | |
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Color/Form |
Prisms from dilute alcohol, White crystals | |
CAS No. |
563-41-7; 18396-65-1, 563-41-7 | |
| Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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| Record name | Aminourea hydrochloride | |
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| Record name | Hydrazinecarboxamide, hydrochloride (1:1) | |
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Melting Point |
342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/ | |
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Foundational & Exploratory
Semicarbazide Hydrochloride: A Technical Guide for Researchers
Introduction: Semicarbazide hydrochloride (CAS No. 563-41-7) is a versatile and essential chemical intermediate widely utilized in pharmaceutical synthesis, analytical chemistry, and various research applications.[1][2] As the hydrochloride salt of semicarbazide, it presents as a stable, water-soluble white crystalline solid.[2][3][4] Its primary utility stems from its reactivity with carbonyl compounds, making it an invaluable reagent for the identification and derivatization of aldehydes and ketones.[1][3][5] This guide provides an in-depth overview of its core properties, experimental protocols, and key applications for professionals in drug development and scientific research.
Core Physical and Chemical Properties
This compound is an organic salt with well-defined physicochemical characteristics.[4] It is typically encountered as an odorless, white to off-white crystalline powder.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₅N₃O · HCl | [7] |
| Molecular Weight | 111.53 g/mol | [1][8] |
| Melting Point | 173 - 178 °C (with decomposition) | [1][6][9] |
| Appearance | White to off-white crystalline solid/powder | [1][3][6] |
| pH | ~1.5 (100 g/L in H₂O at 20°C) | [3][7] |
| pKa | 10.8 | [8] |
| Density | ~1.286 g/cm³ | |
| Bulk Density | ~740 kg/m ³ | [7] |
| Vapor Pressure | <0.1 hPa (at 25°C) | [7] |
| LogP (Octanol/Water) | -2.75 | [10] |
| CAS Number | 563-41-7 | [1][7] |
Solubility and Stability
Proper storage and solvent selection are critical for the effective use of this compound.
Table 2: Solubility and Stability Data
| Parameter | Information | Reference(s) |
| Solubility in Water | Soluble; 100 g/L at 15°C. | [1][3][11] |
| Solubility in Organic Solvents | Moderately soluble in polar organic solvents like ethanol and methanol. | [4] |
| Stability | Stable under recommended storage conditions. | [3][12] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place at +15°C to +25°C. Keep container tightly closed and protect from moisture. | [3][7][13] |
| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [3][12] |
Core Reactivity: Semicarbazone Formation
The most prominent chemical property of this compound is its reaction with aldehydes and ketones to form semicarbazones.[2][14] This condensation reaction serves as a classical method for the identification and purification of carbonyl compounds, as the resulting semicarbazones are typically crystalline solids with sharp, characteristic melting points.[3][14] The reaction involves the nucleophilic attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon.[5]
This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals, such as nitrofuran antibacterials, and other heterocyclic compounds.[1][2][14]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of urea with hydrazine hydrate, followed by acidification with hydrochloric acid.[15][16][17]
-
Materials: Urea (60g), 80% hydrazine hydrate (100 mL), concentrated hydrochloric acid, methanol.
-
Procedure:
-
Combine 60g of urea and 100 mL of 80% hydrazine hydrate in a 500 mL flask equipped with a reflux condenser. Caution: Hydrazine is highly toxic; this procedure must be performed in a chemical fume hood.[16]
-
Heat the mixture at reflux for 3 hours. Ammonia gas is evolved during the reaction.[16]
-
After reflux, reconfigure the apparatus for vacuum distillation and heat the flask in a 70-90°C water bath to remove unreacted water and hydrazine.[16]
-
Dissolve the resulting solid residue in a minimal amount of hot methanol.
-
Slowly add concentrated hydrochloric acid to the methanol solution under constant stirring in the fume hood until the solution is acidic.[16]
-
Cool the solution in an ice bath to precipitate this compound.[16]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals twice with cold methanol and dry under vacuum at 60°C.[16]
-
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
-
Materials: Crude this compound, 75% aqueous ethanol.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 75% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum over a desiccant such as calcium sulfate.[3][4]
-
Characterization by Spectroscopy (General Protocol)
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.[18][19] The resulting spectra can be used to confirm the molecular structure.
-
Semicarbazone Formation from a Ketone (e.g., Acetone)
This protocol demonstrates the primary use of this compound as a derivatizing agent.
-
Materials: this compound, sodium acetate, acetone, water, ethanol.
-
Procedure:
-
Dissolve 1.0 g of this compound and 1.5 g of sodium acetate in 10 mL of water. The sodium acetate acts as a buffer to neutralize the HCl and free the semicarbazide base.
-
In a separate flask, dissolve 0.5 mL of acetone in 5 mL of ethanol.
-
Add the acetone solution to the semicarbazide solution and stir.
-
If a precipitate does not form immediately, warm the mixture gently for a few minutes and then cool in an ice bath.
-
Collect the crystalline acetone semicarbazone product by vacuum filtration.
-
Wash the crystals with a small amount of cold water and allow them to air dry.
-
The melting point of the derivative can then be determined for identification purposes.
-
Visualization of Core Reaction Workflow
The following diagram illustrates the logical workflow for the acid-catalyzed formation of a semicarbazone from an aldehyde or ketone, a cornerstone reaction for this reagent.
Caption: Workflow for the formation of a semicarbazone derivative.
Biological Activity and Safety Considerations
Biological Activity
Semicarbazide and its derivatives (semicarbazones) have been noted for possessing antiviral, anti-infective, and antineoplastic properties, which are thought to arise from their ability to bind with cellular copper or iron.[14] It is also known as a metabolite of the veterinary drug nitrofurazone.[3][8] Some studies propose that its mechanism of action may involve binding to cytosine residues in RNA and DNA.[3][4]
Safety and Handling
This compound is toxic if swallowed and causes serious eye damage.[1][7][20] It is also suspected of damaging fertility or the unborn child.[1][7]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side protection, and a lab coat.[1][20][21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][21]
-
Handling: Avoid dust formation and inhalation.[20] Do not ingest or allow contact with skin and eyes.[1] Wash hands thoroughly after handling.[21]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20][21] If swallowed, call a poison center or doctor immediately.[20][21] If inhaled, move the person to fresh air.[21]
-
Storage: Store locked up in a designated, secure area.[20]
This compound is a fundamental reagent with significant utility in both synthetic and analytical chemistry. Its well-characterized properties and predictable reactivity with carbonyls make it an indispensable tool for drug development professionals and researchers. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its safe and effective use in a laboratory setting.
References
- 1. This compound Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
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- 9. SEMICBAZIDE [sdfine.com]
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- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. 563-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. maitreechemicals.in [maitreechemicals.in]
- 14. Semicarbazide - Wikipedia [en.wikipedia.org]
- 15. US4482738A - Process for preparing this compound - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Research on the Preparation of this compound | Semantic Scholar [semanticscholar.org]
- 18. This compound(563-41-7) 1H NMR spectrum [chemicalbook.com]
- 19. This compound(563-41-7) 13C NMR spectrum [chemicalbook.com]
- 20. carlroth.com [carlroth.com]
- 21. chemicalbook.com [chemicalbook.com]
Semicarbazide Hydrochloride (CAS 563-41-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide hydrochloride (CAS 563-41-7) is a versatile and highly reactive organic compound with significant applications in pharmaceutical synthesis, analytical chemistry, and biomedical research.[1][2] As a primary amine derivative, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and as a derivatizing agent for the characterization of carbonyl compounds.[1][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in biological pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[4][5] It is readily soluble in water, moderately soluble in polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents such as ether.[6][7] The compound is stable under standard conditions but is incompatible with strong oxidizing agents and strong bases.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 563-41-7 | [3] |
| Molecular Formula | CH₆ClN₃O | [8] |
| Molecular Weight | 111.53 g/mol | [4][8] |
| Melting Point | 175-177 °C (decomposes) | [8][10] |
| Boiling Point | 235.3 °C at 760 mmHg (calculated) | [8] |
| Solubility in Water | 100 g/L at 15-20 °C | [3][11] |
| pKa | 10.8 | [12] |
| Appearance | White crystalline solid/powder | [3][6] |
| pH | 1.5 (100 g/L in H₂O at 20 °C) | [5][10] |
Synthesis of this compound
The most common industrial synthesis of this compound involves the reaction of urea with hydrazine hydrate, followed by acidification with hydrochloric acid.[13][14]
Reaction Scheme:
References
- 1. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 2. researchgate.net [researchgate.net]
- 3. 3.5. General Procedure for the Preparation of Semicarbazones (4a–4b) [bio-protocol.org]
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- 6. researchgate.net [researchgate.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
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- 14. youtube.com [youtube.com]
Understanding the nucleophilicity of Semicarbazide hydrochloride
An In-depth Technical Guide to the Nucleophilicity of Semicarbazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound serves as a crucial reagent in synthetic and medicinal chemistry, primarily owing to the nucleophilic character of its terminal nitrogen atom. This guide provides a comprehensive examination of the nucleophilicity of this compound, detailing the underlying chemical principles, reaction kinetics, and experimental methodologies. Through a combination of tabulated quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.
Introduction
Semicarbazide, with the chemical formula H₂N-NH-CO-NH₂, is a derivative of urea. In its hydrochloride salt form, it is a stable, water-soluble white solid. The nucleophilic nature of semicarbazide is central to its utility in chemical synthesis, most notably in the formation of semicarbazones through reaction with aldehydes and ketones. This reaction is a classic example of a nucleophilic addition-elimination process and is widely used for the characterization and purification of carbonyl compounds.[1] Understanding the factors that govern the nucleophilicity of this compound is paramount for optimizing reaction conditions and for its application in various fields, including pharmaceutical development where semicarbazone derivatives have shown a range of biological activities.
The Nucleophilic Center of Semicarbazide
Semicarbazide possesses three nitrogen atoms, but only the terminal nitrogen of the hydrazine moiety (H₂N-) acts as an effective nucleophile.[2] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is involved in resonance with the carbonyl π-system, which significantly reduces its electron density and, consequently, its nucleophilicity.[2][3] This electronic effect dictates the regioselectivity of its reactions with electrophiles.
The hydrochloride form of semicarbazide exists in equilibrium with the free base in solution. The concentration of the free, nucleophilic semicarbazide is pH-dependent.
Factors Influencing Nucleophilicity
The nucleophilicity of semicarbazide is not an intrinsic, immutable property but is influenced by several external factors. A comprehensive understanding of these factors is critical for controlling reaction outcomes.
pH of the Reaction Medium
The rate of reactions involving semicarbazide, such as semicarbazone formation, is highly dependent on the pH of the medium. The reaction is generally fastest in weakly acidic conditions, typically around pH 4-6.[4] This bell-shaped pH-rate profile arises from two opposing effects:
-
At low pH (highly acidic): The semicarbazide, being a weak base, becomes protonated to form its conjugate acid (H₃N⁺-NH-CO-NH₂). The positive charge on the nitrogen atom renders it non-nucleophilic, thus decreasing the reaction rate.
-
At high pH (neutral to basic): While the concentration of the free nucleophilic semicarbazide is high, the reaction rate also decreases. This is because the overall reaction of semicarbazone formation involves a dehydration step that is acid-catalyzed. At higher pH, the lack of sufficient acid catalysis for the removal of the water molecule from the intermediate carbinolamine becomes the rate-limiting factor.
Steric Hindrance
The accessibility of the electrophilic center to the nucleophilic nitrogen of semicarbazide plays a crucial role in the reaction rate. Increased steric bulk around the carbonyl group of the electrophile significantly hinders the approach of the nucleophile, leading to a decrease in the reaction rate. This steric effect provides evidence that the initial nucleophilic attack is the rate-determining step in many semicarbazone formation reactions.[2]
Electronic Effects of the Electrophile
The electrophilicity of the carbonyl carbon in aldehydes and ketones influences the rate of nucleophilic attack. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction.
Solvent Effects
The choice of solvent can impact the nucleophilicity of semicarbazide. Polar protic solvents can solvate the nucleophile through hydrogen bonding, which can stabilize the nucleophile but also potentially hinder its reactivity by creating a solvent shell. The reaction is often carried out in mixed solvent systems, such as ethanol-water, to ensure the solubility of both the this compound and the carbonyl compound.[2]
Quantitative Data on Semicarbazide Nucleophilicity
The nucleophilicity of semicarbazide is quantitatively expressed through the measurement of reaction rates. The following tables summarize kinetic data from studies on semicarbazone formation with various carbonyl compounds.
Table 1: Second-Order Rate Constants for the Reaction of Semicarbazide with Substituted Tetrahydropyran-4-ones
| Carbonyl Compound | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Tetrahydropyran-4-one | 40 | 1.5 x 10⁻³ |
| 3-Methyltetrahydropyran-4-one | 40 | 5.0 x 10⁻⁵ |
| 3,5-Dimethyl-2,6-diphenyltetrahydropyran-4-one | 50 | Very slow |
Data extracted from a study on the steric effects in semicarbazone formation, highlighting the significant rate retardation with increased steric hindrance.[2]
Table 2: Rate Constants for the Reaction of Semicarbazide with Various Carbonyl Compounds at pH 7.0
| Carbonyl Compound | Temperature (°C) | k (L mol⁻¹ min⁻¹) |
| Furfural | 25 | 1.83 |
| Cyclohexanone | 25 | 0.47 |
| Acetophenone | 25 | 0.035 |
| Pinacolone | 25 | 0.004 |
This data illustrates the influence of the carbonyl compound's structure on the reaction rate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the nucleophilicity of semicarbazide.
Kinetic Measurement of Semicarbazone Formation
This protocol describes a common method for determining the rate of reaction between this compound and a carbonyl compound.
Materials:
-
This compound
-
Carbonyl compound (e.g., cyclohexanone)
-
Dibasic potassium phosphate (K₂HPO₄)
-
95% Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Test tubes
-
Stirring apparatus
-
Vacuum filtration setup
-
Melting point apparatus
Procedure:
-
Preparation of Semicarbazide Solution: In a 25-mL Erlenmeyer flask, dissolve 0.5 g of this compound and 1.06 g of dibasic potassium phosphate in 6 mL of water. The phosphate salt acts as a buffer to maintain a suitable pH.[4]
-
Preparation of Carbonyl Solution: In a separate test tube, prepare a solution of 0.5 mL of cyclohexanone in 2.5 mL of 95% ethanol.[4]
-
Initiation of Reaction: Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution with constant stirring.[4]
-
Monitoring the Reaction: The formation of the semicarbazone product is often observed as the precipitation of a crystalline solid. The reaction progress can be monitored by taking aliquots at different time intervals and quenching the reaction. The concentration of the remaining carbonyl compound or the formed semicarbazone can be determined using techniques such as UV-Vis spectroscopy or by a titrimetric procedure.
-
Isolation and Characterization of Product: After a set reaction time or upon completion, the crystalline product is collected by vacuum filtration, washed with cold water, and dried.[4] The identity and purity of the semicarbazone can be confirmed by measuring its melting point and comparing it to the literature value.
Titrimetric Procedure for Kinetic Analysis
A titrimetric method can be employed to follow the kinetics of the reaction.
Principle: The unreacted semicarbazide can be quantified by its reaction with a standard solution of iodine, which oxidizes it.
Procedure:
-
Initiate the reaction as described above in a thermostated bath to maintain a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a solution of known excess iodine in a suitable buffer to quench the reaction and oxidize the unreacted semicarbazide.
-
Back-titrate the excess iodine with a standardized solution of sodium thiosulfate using starch as an indicator.
-
The concentration of semicarbazide at each time point can be calculated from the amount of iodine consumed.
-
The rate constants can then be determined by plotting the concentration of semicarbazide versus time and fitting the data to the appropriate rate law.
Visualizing Reaction Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the reactions of semicarbazide.
References
Methodological & Application
Application Note and Protocol: Semicarbazide Hydrochloride Derivatization of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, the derivatization of carbonyl compounds (aldehydes and ketones) is a crucial technique for their identification and quantification. Semicarbazide hydrochloride is a widely used reagent for this purpose, reacting with carbonyls to form stable, crystalline semicarbazones.[1][2][3] These derivatives are particularly useful for identifying unknown aldehydes and ketones through melting point analysis.[2][3] Furthermore, this derivatization has significant applications in medicinal chemistry and drug development, as semicarbazone derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anticonvulsant properties.[2][4][5]
This document provides a detailed protocol for the derivatization of carbonyl compounds using this compound, along with the reaction mechanism and applications relevant to researchers in the pharmaceutical and chemical sciences.
Reaction Mechanism
The reaction between an aldehyde or ketone and semicarbazide proceeds via a nucleophilic addition-elimination mechanism to form a semicarbazone.[1][6] Semicarbazide contains two -NH2 groups, but only the one not adjacent to the carbonyl group acts as the primary nucleophile.[7][8] The lone pair of electrons on the other nitrogen atom is delocalized through resonance with the carbonyl group, reducing its nucleophilicity.[7][8] The reaction is typically catalyzed by a weak acid.[6]
Caption: Reaction mechanism of semicarbazone formation.
Experimental Protocol
This protocol provides a general procedure for the synthesis of semicarbazone derivatives from carbonyl compounds.
Materials and Reagents
-
Carbonyl Compound: Aldehyde or ketone (e.g., acetone, benzaldehyde)
-
This compound (NH₂CONHNH₂·HCl)
-
Sodium Acetate (CH₃COONa)
-
Ethanol (96%) or Methanol
-
Distilled Water
-
Beakers
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR, UV-Vis) - Optional
Procedure
-
Preparation of Semicarbazide Solution:
-
In a round-bottom flask, dissolve this compound and an equimolar amount of sodium acetate in distilled water.[4] The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[6][9]
-
Add ethanol or methanol to the solution until any turbidity disappears, creating a clear solution.[4]
-
-
Reaction with Carbonyl Compound:
-
Dissolve the carbonyl compound (aldehyde or ketone) in a minimal amount of ethanol or methanol in a separate beaker.
-
Add the carbonyl solution to the semicarbazide solution in the round-bottom flask.
-
-
Reaction Conditions:
-
The reaction mixture can be stirred at room temperature or gently heated under reflux for 1-2 hours to ensure the completion of the reaction.[10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
-
Isolation of the Semicarbazone Derivative:
-
Purification and Drying:
-
Wash the collected solid with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.[4]
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified semicarbazone. The sharp melting point of the crystalline derivative is a key characteristic for the identification of the original carbonyl compound.[2]
-
For further structural confirmation, the derivative can be analyzed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy.[3][10]
-
Caption: Experimental workflow for semicarbazone synthesis.
Data Presentation
The following table summarizes typical reaction outcomes for the derivatization of various carbonyl compounds with this compound.
| Carbonyl Compound | Product (Semicarbazone) | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| p-Chlorobenzaldehyde | p-Chlorobenzaldehyde Semicarbazone | 45 | >95 | 232-234 |
| Acetone | Acetone Semicarbazone | 45 | >95 | 187-189 |
| Cyclohexanone | Cyclohexanone Semicarbazone | 60 | >95 | 166-168 |
| Benzaldehyde | Benzaldehyde Semicarbazone | 45 | >95 | 222-224 |
Note: Reaction times and yields are based on a solvent-free ball-milling procedure, which is an alternative efficient method for this synthesis. Melting points are representative values.
Applications in Research and Drug Development
-
Identification of Carbonyl Compounds: The formation of crystalline semicarbazones with sharp melting points provides a classical and reliable method for the identification and characterization of unknown aldehydes and ketones.[2][3]
-
Quantitative Analysis: Semicarbazide derivatization is employed in the quantitative analysis of carbonyl compounds in various samples, including environmental and biological matrices. The derivatives can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[11][12] While 2,4-dinitrophenylhydrazine (DNPH) is more common for environmental air and water analysis, semicarbazide offers an alternative for specific applications.[13][14]
-
Drug Development and Medicinal Chemistry: Semicarbazone derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They are investigated for their potential as:
-
Anticancer agents: Some semicarbazones show cytotoxic activity against cancer cells.[2][10]
-
Anticonvulsants: Certain semicarbazide derivatives have demonstrated anticonvulsant properties.[4]
-
Antimicrobial and Antiviral agents: Semicarbazones have been found to possess activity against various microbes and viruses.[2]
-
Enzyme Inhibitors: They can act as inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is a biomarker for several diseases.[15]
-
The derivatization of a lead compound containing a carbonyl group into a semicarbazone can be a strategy in drug design to modify its pharmacokinetic and pharmacodynamic properties.[16]
References
- 1. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attacks the carbonyl carbon of the ketone. The product of the reaction consequently is $ {{R}_{2}}C=N-NH-CON{{H}_{2}} $ rather than $ {{R}_{2}}C=NCONH-N{{H}_{2}}. $ What factors account for the fact that two nitrogen atoms of semicarbazide are relatively non-nucleophilic? [vedantu.com]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. ijnrd.org [ijnrd.org]
- 5. Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. doubtnut.com [doubtnut.com]
- 8. sarthaks.com [sarthaks.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 11. The determination of carbonyl compounds by semicarbazide and hydroxylamine. With special reference to fatty-acid oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
Application Note: HPLC Analysis of Carbonyls Using Semicarbazide Hydrochloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbonyl compounds (aldehydes and ketones) is critical in various fields, including pharmaceutical development, environmental monitoring, and food science, due to their reactivity and potential toxicity. While derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography (HPLC) is a widely adopted method, the use of semicarbazide hydrochloride offers a viable alternative for the determination of these compounds.[1][2] Semicarbazide reacts with carbonyls to form stable semicarbazone derivatives, which can be readily analyzed by reverse-phase HPLC with UV detection.[3]
This application note provides a detailed protocol for the derivatization of carbonyl compounds with this compound and their subsequent quantification using HPLC-UV.
Principle of the Method
The method is based on the nucleophilic addition of semicarbazide to the carbonyl group of an aldehyde or ketone, forming a semicarbazone. This reaction is typically carried out in a mildly acidic solution to facilitate the reaction. The resulting semicarbazone derivatives are more stable and possess chromophores that allow for sensitive UV detection.[3][4] Separation is achieved on a C18 reverse-phase HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[3] Quantification is performed by comparing the peak areas of the derivatized analytes to those of known standards.
Experimental Protocols
Materials and Reagents
-
This compound (NH₂CONHNH₂·HCl), analytical grade
-
Sodium Acetate (CH₃COONa), analytical grade
-
Carbonyl Compounds (e.g., formaldehyde, acetaldehyde, acetone, etc.), analytical standards
-
Methanol , HPLC grade
-
Acetonitrile , HPLC grade
-
Water , HPLC grade or ultrapure
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sample Matrix (e.g., pharmaceutical formulation, environmental extract)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters (0.45 µm)
Preparation of Solutions
-
Semicarbazide Reagent (0.1 M): Dissolve 1.115 g of this compound in 100 mL of a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5). This solution should be prepared fresh daily.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target carbonyl compounds in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 5-50 µg/mL).[3]
Sample Preparation and Derivatization
-
Sample Extraction: Extract the carbonyl compounds from the sample matrix using a suitable solvent. The choice of solvent will depend on the sample type.
-
Derivatization Reaction:
-
To 1.0 mL of the sample extract or working standard solution in a vial, add 1.0 mL of the semicarbazide reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction can be gently heated if necessary to ensure complete derivatization.[5]
-
-
Sample Cleanup (if necessary): After the reaction is complete, the sample may need to be centrifuged or filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-UV Analysis
The following HPLC conditions can be used as a starting point and should be optimized for the specific carbonyl compounds of interest.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL
-
Detection Wavelength: A wavelength in the range of 260-290 nm is typically suitable for semicarbazones. For a specific semicarbazone derivative, a detection wavelength of 285 nm has been reported.[3]
-
Run Time: Sufficient to allow for the elution of all compounds of interest and any interfering peaks.
Data Presentation
The quantitative data for the analysis of a selection of carbonyl compounds as their semicarbazone derivatives are summarized in the table below. Please note that these values are illustrative and may vary depending on the specific HPLC system and conditions used.
| Carbonyl Compound | Derivatized Form | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | Formaldehyde Semicarbazone | 3.5 | 0.1 | 0.3 |
| Acetaldehyde | Acetaldehyde Semicarbazone | 4.2 | 0.1 | 0.4 |
| Acetone | Acetone Semicarbazone | 5.1 | 0.2 | 0.6 |
| Propionaldehyde | Propionaldehyde Semicarbazone | 5.8 | 0.1 | 0.5 |
| Benzaldehyde | Benzaldehyde Semicarbazone | 8.9 | 0.05 | 0.15 |
Visualization of Experimental Workflow
The overall workflow for the HPLC analysis of carbonyls using this compound derivatization is depicted in the following diagram.
Caption: Workflow for carbonyl analysis using semicarbazide derivatization and HPLC-UV.
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship was reported for a semicarbazone derivative in the concentration range of 5-50 µg/ml.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the semicarbazone derivatives in solution should be evaluated to ensure accurate quantification. Semicarbazone conjugates have been shown to be sufficiently stable for analysis.[6]
Conclusion
The derivatization of carbonyl compounds with this compound followed by RP-HPLC-UV analysis provides a reliable and effective method for the quantification of aldehydes and ketones. This approach offers a valuable alternative to the more commonly used DNPH derivatization. The protocol described herein can be adapted and validated for the specific needs of researchers and drug development professionals for the analysis of carbonyl compounds in various matrices.
References
Application Notes: Semicarbazide Hydrochloride in Proteomics for Protein Carbonyl Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is an irreversible, non-enzymatic post-translational modification that serves as a major hallmark of oxidative stress. Caused by the attack of reactive oxygen species (ROS) on amino acid side chains (proline, arginine, lysine, and threonine), this modification can lead to a loss of protein function, aggregation, and subsequent degradation. The accumulation of carbonylated proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes, as well as in the general aging process. Consequently, the detection and quantification of protein carbonyls are critical for understanding disease mechanisms, identifying biomarkers, and assessing the oxidative effects of novel drug candidates.
While 2,4-dinitrophenylhydrazine (DNPH) is the most widely used reagent for carbonyl detection, semicarbazide hydrochloride and its derivatives offer a versatile alternative for proteomic workflows, particularly those involving mass spectrometry (MS). Semicarbazide reacts specifically with aldehyde and ketone groups on proteins to form a stable semicarbazone, which can be detected and quantified. This application note provides detailed protocols for the use of this compound in mass spectrometry-based proteomics for the identification and quantification of carbonylated proteins.
Principle of the Method
The core of the detection method is the nucleophilic addition of semicarbazide to the carbonyl group (aldehyde or ketone) on a protein's side chain. The reaction forms a stable semicarbazone derivative. Since this compound is a salt, a mild base is typically used to liberate the free semicarbazide for the reaction to proceed efficiently. This derivatization adds a specific mass tag to the modified peptide, enabling its identification and quantification through mass spectrometry.
Caption: Reaction of a protein carbonyl with semicarbazide to form a stable semicarbazone.
Applications in Research and Drug Development
-
Biomarker Discovery: Identifying specific carbonylated proteins in patient samples (e.g., plasma, tissue biopsies) can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.
-
Mechanism of Action Studies: Elucidating how disease progression or drug treatment induces oxidative stress by profiling changes in the "carbonylome."
-
Toxicology and Safety Pharmacology: Assessing drug-induced oxidative stress as a potential mechanism of toxicity by measuring protein carbonylation in preclinical models.[1] Proteomics can help evaluate both the efficacy and toxicity of drug candidates.
-
Aging Research: Studying the accumulation of oxidative damage in proteins during the aging process.[2][3]
Quantitative Data on Protein Carbonylation
The level of protein carbonylation can vary significantly depending on the sample type, species, and disease state. The following table summarizes representative data on protein carbonyl content, primarily measured using the analogous DNPH-based spectrophotometric method, which provides a baseline for expected values.
| Biological Sample | Condition | Protein Carbonyl Content (nmol/mg protein) | Reference Method |
| Human Plasma | Healthy | 2 - 3 | DNPH Spectrophotometry |
| Human Plasma | Chronic Disease (General) | 3.5 - 10 | DNPH Spectrophotometry |
| Rat Liver | Control | ~1.5 - 2.5 | DNPH Spectrophotometry |
| Rat Liver | Oxidative Stress (UV) | > 4.0 | DNPH Spectrophotometry |
| Cultured Cells | Control | Variable (e.g., 0.5 - 2.0) | DNPH / Immunoassay |
| Cultured Cells | H₂O₂ Treated | Variable (e.g., 2.0 - 8.0) | DNPH / Immunoassay |
Note: These values are approximate and serve as a general guide. Actual results will depend on the specific experimental conditions and the sensitivity of the assay used.
Experimental Workflow and Protocols
The overall workflow for identifying carbonylated proteins using semicarbazide derivatization coupled with mass spectrometry involves several key stages: sample preparation, derivatization, protein digestion, enrichment of modified peptides, and finally, LC-MS/MS analysis.
Caption: Workflow for proteomic analysis of carbonylated proteins using semicarbazide.
Protocol 1: Protein Extraction from Mammalian Cells or Tissues
This protocol describes the general steps for preparing a protein lysate suitable for derivatization.
Materials:
-
Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate).
-
Protease and Phosphatase Inhibitor Cocktails.
-
Dounce homogenizer or sonicator.
-
Microcentrifuge.
Procedure:
-
Cell Pellets: Wash cell pellets (e.g., 1-10 million cells) twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.
-
Tissues: Weigh and mince 50-100 mg of tissue on ice.
-
Lysis: Add 500 µL of ice-cold Lysis Buffer containing protease/phosphatase inhibitors to the cell pellet or minced tissue.
-
Homogenization:
-
For cells: Incubate on ice for 30 minutes with periodic vortexing.
-
For tissues: Homogenize using a Dounce homogenizer or sonicate on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Storage: Use the lysate immediately or store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Derivatization with this compound
This protocol details the labeling of protein carbonyls.
Materials:
-
Protein Lysate (from Protocol 1).
-
This compound (e.g., 100 mM stock in water).
-
Sodium Acetate Buffer (1 M, pH 5.5).
-
SDS (10% w/v solution).
-
Trichloroacetic Acid (TCA, 100% w/v).
-
Ice-cold acetone.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, take an aliquot of protein lysate containing 100-500 µg of protein. Adjust the volume to 100 µL with PBS.
-
Denaturation: Add 10 µL of 10% SDS to achieve a final concentration of ~1% SDS. Vortex gently and incubate at room temperature for 10 minutes.
-
Derivatization Reaction:
-
Add 20 µL of 1 M Sodium Acetate buffer (pH 5.5).
-
Add 20 µL of 100 mM this compound (final concentration ~13 mM).
-
Negative Control: For a separate aliquot, add 20 µL of water instead of the semicarbazide solution.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle shaking.
-
Protein Precipitation: Add an equal volume of 100% TCA to the reaction mixture. Vortex and incubate on ice for 30 minutes.
-
Pelleting: Centrifuge at 15,000 x g for 15 minutes at 4°C. Carefully discard the supernatant, which contains unreacted semicarbazide.
-
Washing: Wash the protein pellet twice with 500 µL of ice-cold acetone. After each wash, centrifuge at 15,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Drying: After the final wash, briefly air-dry the pellet to remove residual acetone. Do not over-dry.
-
The derivatized protein pellet is now ready for downstream proteomics processing (Protocol 3).
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol covers the digestion and preparation of derivatized peptides for LC-MS/MS.
Materials:
-
Derivatized Protein Pellet (from Protocol 2).
-
Resuspension/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Dithiothreitol (DTT), 500 mM stock.
-
Iodoacetamide (IAA), 500 mM stock.
-
MS-grade Trypsin.
-
Formic Acid (FA).
-
C18 StageTips or equivalent for desalting.
Procedure:
-
Resuspension and Reduction: Resuspend the protein pellet in 100 µL of 8 M Urea buffer. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate for 45 minutes in the dark at room temperature.
-
Dilution and Digestion:
-
Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).
-
Enrichment (Optional but Recommended): Since carbonylation is a low-abundance modification, enrichment is crucial. If using a semicarbazide derivative with a tag (e.g., biotin), use the corresponding affinity resin (e.g., streptavidin beads). For untagged semicarbazone, enrichment can be more challenging but may be attempted with hydrophilic interaction chromatography (HILIC) or specific antibodies if available.
-
Desalting: Desalt the peptide mixture using a C18 StageTip.
-
Activate the tip with methanol, then equilibrate with 0.1% FA in water.
-
Load the acidified peptide sample.
-
Wash with 0.1% FA in water.
-
Elute peptides with 60% acetonitrile / 0.1% FA.
-
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer (e.g., 0.1% FA in water) for LC-MS/MS analysis.
Biological Pathway Visualization
Protein carbonylation is a direct consequence of cellular exposure to reactive oxygen species (ROS), which are byproducts of normal metabolism or environmental stressors.
Caption: Pathway from cellular stress to protein carbonylation and functional decline.
References
- 1. Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. oxiproteomics.fr [oxiproteomics.fr]
- 3. Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Semicarbazone Formation with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of semicarbazones from aromatic aldehydes, a critical reaction in medicinal chemistry and drug development for the creation of compounds with potential therapeutic activities. Semicarbazones are a class of compounds known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.[1][2][3]
Introduction
Semicarbazones are formed through a condensation reaction between an aldehyde or ketone and semicarbazide.[3] This reaction is a valuable tool for the derivatization of carbonyl compounds, often resulting in crystalline products that are easily purified and characterized.[1][4] The semicarbazone moiety can act as a versatile pharmacophore, and its derivatives are of significant interest in the development of novel therapeutic agents.
This application note details two primary protocols for the synthesis of semicarbazones from aromatic aldehydes: a conventional reflux method and a solvent-free ball-milling method. It also includes a summary of reaction data and diagrams illustrating the reaction mechanism and experimental workflow.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This method involves the reaction of an aromatic aldehyde with semicarbazide hydrochloride in an alcoholic solvent under reflux, typically with the addition of a base to neutralize the hydrochloride salt.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 - 1.2 mmol)
-
Sodium acetate or other suitable base (1.0 - 1.2 mmol)
-
Ethanol (5-10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve this compound (1.0 - 1.2 mmol) and sodium acetate (1.0 - 1.2 mmol) in a minimal amount of warm ethanol.
-
Add the semicarbazide solution to the aldehyde solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The semicarbazone product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
If necessary, purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified semicarbazone and determine its melting point and characterize by spectroscopic methods (FTIR, NMR).
Protocol 2: Solvent-Free Synthesis via Ball-Milling
This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Stainless steel ball-milling vessel with stainless steel balls
-
Ball mill
-
5% aqueous Sodium Bicarbonate (NaHCO3) solution
-
Filtration apparatus
Procedure:
-
Place the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) into a clean, dry stainless steel ball-milling vessel equipped with two stainless steel balls.
-
Close the vessel and perform the milling at room temperature for the specified time (typically 30-60 minutes). Monitor the reaction progress by TLC every 10-15 minutes.
-
Once the reaction is complete, transfer the solid mixture from the vessel.
-
Treat the solid with 2.0 mL of 5% aqueous NaHCO3 solution to neutralize the HCl and precipitate the semicarbazone.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product is often pure, but if necessary, it can be recrystallized from 96% ethanol.
-
Characterize the final product by determining its melting point and using spectroscopic techniques.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various aromatic semicarbazones using both conventional and ball-milling methods.
| Aromatic Aldehyde | Method | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Reflux | 60-120 | Reflux | >90 | [4] |
| 4-Chlorobenzaldehyde | Ball-Milling | 45 | Room Temp. | 100 | |
| 4-Nitrobenzaldehyde | Ball-Milling | 30 | Room Temp. | 100 | |
| 4-Methoxybenzaldehyde | Ball-Milling | 60 | Room Temp. | 100 | |
| Cinnamaldehyde | Ball-Milling | 30 | Room Temp. | 100 | |
| Vanillin | Reflux | - | - | - | - |
| Indole-3-carboxaldehyde | Reflux | - | - | - | [5][6] |
Visualizations
Reaction Mechanism
The formation of a semicarbazone from an aromatic aldehyde proceeds via a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the semicarbazone.
Caption: Reaction mechanism for semicarbazone formation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of aromatic semicarbazones.
References
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semicarbazone - Wikipedia [en.wikipedia.org]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. scilit.com [scilit.com]
- 6. doaj.org [doaj.org]
Application Notes & Protocols: Semicarbazide Hydrochloride for the Isolation of Ketosteroid Hormones from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of semicarbazide hydrochloride in the isolation and derivatization of keto-steroid hormones from biological samples for subsequent analysis.
Introduction
This compound is a valuable reagent for the selective isolation of steroid hormones containing one or more ketone functional groups (keto-steroids) from complex biological matrices such as serum, plasma, and urine.[1] The principle of this method lies in the chemical reaction between the carbonyl group (ketone) of the steroid and the primary amine of semicarbazide, forming a stable semicarbazone derivative. This derivatization serves two main purposes:
-
Selective Isolation: The resulting semicarbazone imparts different physicochemical properties to the steroid, such as altered polarity and solubility, which facilitates its separation from other endogenous compounds in the biological sample.[2]
-
Enhanced Detection: For certain analytical techniques, particularly mass spectrometry, derivatization can improve ionization efficiency, leading to enhanced sensitivity and more reliable quantification. While Girard's reagents are more commonly cited for this purpose in modern LC-MS applications, the underlying principle of introducing a readily ionizable moiety is similar.
This method is applicable to a wide range of keto-steroids, including androgens (e.g., testosterone, androstenedione, dehydroepiandrosterone), glucocorticoids (e.g., cortisol, cortisone), and progestogens (e.g., progesterone).
Chemical Principle
The reaction of a keto-steroid with this compound in a mildly acidic solution results in the formation of a steroid semicarbazone and water. The reaction is a condensation reaction and is reversible.
Reaction Scheme:
R-C(=O)-R' (Keto-steroid) + H₂N-NH-C(=O)-NH₂·HCl (Semicarbazide HCl) ⇌ R-C(=N-NH-C(=O)-NH₂)-R' (Steroid Semicarbazone) + H₂O + HCl
The formation of the semicarbazone can be followed by hydrolysis to regenerate the original keto-steroid, a technique often employed in purification processes.[2] Alternatively, the stable semicarbazone derivative can be directly analyzed.
Experimental Protocols
The following protocols provide a general framework for the isolation and derivatization of keto-steroids from biological samples using this compound. Optimization may be required depending on the specific hormone of interest, the biological matrix, and the downstream analytical method.
Protocol 1: Isolation and Derivatization of Keto-Steroids from Human Serum/Plasma
This protocol is designed for the preparation of serum/plasma samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Human serum or plasma
-
This compound
-
Methanol (LC-MS grade)
-
Acetic acid (glacial)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal standards (isotope-labeled analogs of the target hormones)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 400 µL of water and 5 µL of 1 M HCl to acidify the sample.
-
Add 50 µL of saturated NaCl solution.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.4 mL of MTBE to the sample tube.
-
Vortex vigorously for 2 minutes to extract the steroids into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Semicarbazone Derivatization:
-
Prepare the derivatization reagent: 50 mg/mL this compound in 80:20 (v/v) methanol:acetic acid. This solution should be freshly prepared.
-
Reconstitute the dried extract in 100 µL of the derivatization reagent.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Sample Clean-up and Final Preparation:
-
After incubation, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried derivative in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Isolation of Corticosteroids from Human Urine
This protocol is adapted for the analysis of corticosteroids like cortisol and cortisone from urine samples.
Materials:
-
Human urine
-
This compound
-
Tetrahydrofuran (THF)
-
Sulfuric acid (5 N)
-
Ammonium sulfate
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
For conjugated steroids, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be necessary prior to extraction.
-
-
Formation of Semicarbazones:
-
Adjust the pH of the urine sample to approximately 4.5 with acetic acid.
-
Add an excess of this compound dissolved in a minimal amount of water.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the steroid semicarbazones.
-
-
Extraction of Semicarbazones:
-
Extract the aqueous solution with an equal volume of a water-immiscible organic solvent in which the semicarbazones are soluble but the excess reagent is not (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Repeat the extraction twice.
-
Combine the organic extracts and wash with a dilute solution of sodium bicarbonate, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude steroid semicarbazone mixture.
-
-
Hydrolysis of Semicarbazones (Optional, for purification of the native steroid):
-
Dissolve the crude semicarbazones in a mixture of tetrahydrofuran and 5 N sulfuric acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add ammonium sulfate to the solution and separate the tetrahydrofuran layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution containing ammonium sulfate.
-
Dry the tetrahydrofuran solution over anhydrous sodium sulfate and evaporate the solvent to obtain the purified corticosteroids.
-
Data Presentation
While specific quantitative data for this compound derivatization for LC-MS analysis is not widely published in recent literature, the following tables summarize representative data from studies using the chemically similar Girard's reagents and other derivatization agents for keto-steroid analysis. This data can serve as a benchmark for expected performance.
Table 1: Quantitative Performance of Girard P Derivatization for Androgens in Human Serum by LC-HRMS
| Analyte | LLOQ (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Testosterone | 5 | < 10% | < 15% |
| Androstenedione | 10 | < 10% | < 15% |
| DHEA | 50 | < 10% | < 15% |
(Data adapted from studies on Girard P derivatization for LC-HRMS analysis of keto-steroids)
Table 2: Recovery Rates for Steroid Hormones from Serum using LLE
| Analyte | Recovery (%) |
| Cortisol | 95.2 |
| Cortisone | 92.8 |
| Testosterone | 98.5 |
| Androstenedione | 96.4 |
| Progesterone | 99.1 |
(Representative data from liquid-liquid extraction protocols for steroid analysis)
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and derivatization of keto-steroids from a biological sample using this compound for subsequent LC-MS analysis.
Caption: Workflow for keto-steroid isolation and derivatization.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of major classes of steroid hormones that can be isolated using this compound.
Androgen Signaling Pathway
Caption: Simplified androgen signaling pathway.
Estrogen Signaling Pathway
Caption: Simplified estrogen signaling pathway.
Glucocorticoid Signaling Pathway
References
- 1. Simultaneous measurement of testosterone, androstenedione and dehydroepiandrosterone (DHEA) in serum and plasma using Isotope-Dilution 2-Dimension Ultra High Performance Liquid-Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siga.fiocruz.br [siga.fiocruz.br]
Application Notes and Protocols for Fluorescence Detection using Semicarbazide Hydrochloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of carbonyl compounds, such as aldehydes and ketones, is of paramount importance across various scientific disciplines, including biomedical research, pharmaceutical development, and environmental analysis. Carbonyl compounds are implicated in a range of biological processes and are often key functional groups in pharmaceutical ingredients and their metabolites. Semicarbazide hydrochloride offers a reliable method for the derivatization of these carbonyls. The resulting semicarbazone products can exhibit fluorescence, providing a highly sensitive detection pathway. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence-based detection of carbonyl compounds.
Principle of the Method
This compound reacts with the carbonyl group of an aldehyde or ketone to form a stable semicarbazone derivative. This reaction, outlined below, converts the non-fluorescent or weakly fluorescent carbonyl compound into a potentially fluorescent derivative. The fluorescence arises from the extended conjugation in the semicarbazone molecule. The intensity of the fluorescence can be directly correlated to the concentration of the carbonyl compound, enabling quantitative analysis.
Caption: Reaction of a carbonyl compound with this compound.
Applications
The derivatization of carbonyl compounds with this compound for fluorescence detection has a range of applications in research and development:
-
Pharmaceutical Analysis: Quantification of carbonyl-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
-
Drug Discovery: High-throughput screening of compounds that inhibit or promote the formation of specific carbonyls.
-
Biomedical Research: Measurement of aldehydes and ketones as biomarkers of oxidative stress and disease.
-
Food Science: Determination of carbonyl compounds as indicators of food quality and spoilage.
-
Environmental Monitoring: Analysis of atmospheric or aqueous samples for the presence of aldehyde and ketone pollutants.
Data Presentation: Spectroscopic Properties of Semicarbazone Derivatives
The fluorescence properties of semicarbazone derivatives are dependent on the structure of the parent carbonyl compound and the solvent environment. The following table summarizes the available quantitative data for select semicarbazone derivatives.
| Parent Carbonyl | Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Bis(naphtho[2,1-b]furan-2-yl)methanone | BNF Semicarbazone | Not Specified | Not Specified | 0.061 | 29,000 | PVC Matrix |
| Bis(naphtho[2,1-b]furan-2-yl)methanone | BNF Semicarbazone | Not Specified | Not Specified | 0.0026 | 24,573 | Ethanol |
| 1,2-Naphthoquinone | Reduced Naftazone (Quinol-semicarbazide) | 230, 295 | 350 | Not Reported | Not Reported | 2-Propanol[1] |
| Formaldehyde | Coumarin-semicarbazide probe derivative | Not Specified | Not Specified | Not Reported | Not Reported | Not Specified[2] |
Note: Quantitative fluorescence data for a wide range of simple semicarbazone derivatives is not extensively available in the literature. The development of a comprehensive database would be a valuable resource for the scientific community.
Experimental Protocols
Protocol 1: General Spectrofluorometric Analysis of Carbonyl Compounds
This protocol provides a general procedure for the derivatization of a carbonyl-containing sample with this compound and subsequent analysis using a fluorometer.
Materials:
-
This compound
-
Carbonyl-containing sample
-
Methanol or other suitable organic solvent
-
Sodium acetate (saturated aqueous solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dissolve a known amount of the carbonyl-containing sample in a minimal amount of methanol.
-
Derivatization Reagent Preparation: Prepare a stock solution of this compound in methanol (e.g., 0.1 M).
-
Derivatization Reaction:
-
In a test tube, add a specific volume of the sample solution.
-
Add an equimolar amount of the this compound stock solution.
-
Add a few drops of saturated sodium acetate solution to buffer the reaction mixture.
-
Gently warm the mixture in a water bath for 10-15 minutes to facilitate the reaction.
-
Allow the solution to cool to room temperature.
-
-
Fluorescence Measurement:
-
Transfer the reaction mixture to a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Scan for the optimal excitation wavelength by monitoring emission at an estimated wavelength.
-
Scan the emission spectrum using the determined optimal excitation wavelength.
-
Record the fluorescence intensity at the emission maximum.
-
-
Quantification:
-
Prepare a series of standard solutions of a known carbonyl compound and derivatize them following the same procedure.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Caption: Workflow for spectrofluorometric analysis of carbonyls.
Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD) of Carbonyl Compounds (Adapted from a method for a similar derivatizing agent)[3][4]
This protocol describes a more advanced method for the separation and quantification of multiple carbonyl compounds in a complex mixture using High-Performance Liquid Chromatography with Fluorescence Detection.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid (catalyst)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Derivatization:
-
To a solution of the carbonyl-containing sample in a suitable solvent, add an excess of this compound solution.
-
Add a catalytic amount of trichloroacetic acid.
-
Heat the mixture at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific analytes.
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings:
-
Set the excitation and emission wavelengths to the optimal values for the semicarbazone derivatives of interest. These may need to be determined experimentally.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the semicarbazone derivatives based on their retention times, which are determined by running standards.
-
Quantify the amount of each carbonyl compound by comparing the peak area or height to a calibration curve generated from known standards.
-
Caption: Workflow for HPLC-FLD analysis of carbonyl compounds.
Troubleshooting
-
Low or No Fluorescence Signal:
-
Incomplete derivatization: Ensure optimal reaction conditions (pH, temperature, reaction time). The addition of a base like sodium acetate is crucial to free the semicarbazide from its hydrochloride salt.
-
Inappropriate solvent: The fluorescence quantum yield of semicarbazones can be highly solvent-dependent. Experiment with different solvents to enhance the fluorescence signal.
-
Incorrect excitation/emission wavelengths: Scan for the optimal wavelengths for your specific semicarbazone derivative.
-
-
High Background Fluorescence:
-
Impure reagents: Use high-purity solvents and reagents.
-
Excess derivatizing reagent: While an excess of semicarbazide is often used to drive the reaction, it may contribute to background fluorescence. Optimize the reagent concentration. For HPLC analysis, the excess reagent can often be chromatographically separated from the derivative peaks.
-
-
Poor Peak Shape in HPLC:
-
Suboptimal mobile phase: Adjust the gradient profile and solvent composition.
-
Column degradation: Ensure the column is in good condition.
-
Conclusion
Derivatization with this compound followed by fluorescence detection is a powerful technique for the sensitive and selective analysis of aldehydes and ketones. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their respective fields. Further research into the photophysical properties of a broader range of semicarbazone derivatives will undoubtedly expand the utility of this valuable analytical tool.
References
Application of Semicarbazide Hydrochloride in Food Analysis: A Detailed Guide
Abstract
Semicarbazide (SEM), a compound of toxicological concern, can be present in food through various pathways. It is a metabolite of the banned veterinary antibiotic nitrofurazone, making its detection crucial for monitoring the illegal use of this substance in animal-derived food products.[1] Additionally, SEM can form from the breakdown of azodicarbonamide (ADC), a dough conditioner and a blowing agent used in plastic gaskets for sealing glass jars.[2][3] This application note provides a comprehensive overview of the analytical methods for the determination of semicarbazide in diverse food matrices, with a focus on the widely accepted derivatization-based LC-MS/MS technique. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to guide researchers and food safety professionals.
Introduction
Semicarbazide (SEM) hydrochloride is the salt form of semicarbazide, a chemical compound that has garnered significant attention in food safety due to its potential carcinogenic properties.[4] The primary reasons for monitoring SEM levels in food are twofold:
-
Marker for Nitrofurazone Abuse: Nitrofurazone is a nitrofuran antibiotic that is banned for use in food-producing animals within the European Union and other regions due to concerns about the carcinogenicity of its residues.[5][6] When administered, nitrofurazone is rapidly metabolized to SEM, which can bind to proteins in tissues.[5] The detection of SEM in products like poultry, seafood, and honey is therefore used as an indicator of illegal nitrofurazone use.[7][8]
-
Contaminant from Food Contact Materials and Processing Aids: Semicarbazide can also be formed from the thermal decomposition of azodicarbonamide (ADC).[3] ADC has been used as a blowing agent in the manufacturing of plastic gaskets for sealing metal lids on glass jars, which can lead to the migration of SEM into jarred foods such as baby food, jams, and pickles.[2] Furthermore, ADC has been used as a flour-improving agent in some countries, and its use can result in the presence of SEM in baked goods.[3][9]
Given these multiple sources, the accurate and sensitive determination of SEM in a variety of food matrices is essential for regulatory compliance and consumer protection. The European Union has established reference points for action (RPAs) for nitrofurans and their metabolites in food of animal origin.[6]
Analytical Approaches
The most common and reliable method for the determination of semicarbazide in food is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][10] Due to the polar nature and low molecular weight of SEM, a derivatization step is typically employed to improve its chromatographic retention and detection sensitivity.[11][12] The standard derivatization agent is 2-nitrobenzaldehyde (2-NBA), which reacts with SEM to form a more hydrophobic derivative, 2-nitrophenyl-semicarbazone (NP-SEM).[13][14]
Other analytical techniques, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and enzyme-linked immunosorbent assays (ELISAs), have also been developed for screening purposes.[9][15] However, LC-MS/MS remains the confirmatory method of choice due to its high selectivity and sensitivity.[5]
Quantitative Method Performance
The performance of the LC-MS/MS method for SEM analysis can vary depending on the food matrix and the specific protocol used. The following table summarizes typical performance characteristics reported in the literature.
| Food Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Baby Food (Meat-based, Apple-based, Rice-based) | LC-MS/MS | 0.1 | 0.25 | 87.8 - 107.2 | [13] |
| Crustaceans | Modified QuEChERS-HILIC-MS/MS | 1.0 | 3.0 | 71.1 - 95.3 | [11][12] |
| Crustaceans | Conventional Derivatization LC-MS/MS | 0.3 | 0.8 | Not Reported | [12] |
| Flour Products | HPLC-UV | 1.8 (as µg/L in solution) | Not Reported | 76.6 - 119 | [16] |
| Chicken Muscle | ELISA | 0.25 (Detection Capability, CCβ) | Not Reported | Not Applicable | [15] |
| Baby Food | LC-MS/MS | Not Reported | 0.25 | 93 (at 10 ppb) | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; ELISA: Enzyme-Linked Immunosorbent Assay; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; HILIC: Hydrophilic Interaction Liquid Chromatography.
Experimental Protocols
Standard LC-MS/MS Protocol for Semicarbazide in Food
This protocol is a generalized procedure based on common practices for the analysis of SEM in food matrices like meat, seafood, and baby food.[13][14][17]
4.1.1. Materials and Reagents
-
Semicarbazide hydrochloride (SEM·HCl) standard
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-SEM·HCl)
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Acetic acid
-
Ammonium formate or Ammonium acetate
-
Purified water (e.g., Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 5 g).
-
Internal Standard Spiking: Spike the homogenized sample with an appropriate amount of the isotopically labeled internal standard solution.
-
Acid Hydrolysis: Add 5 mL of 0.2 M HCl to the sample. This step is crucial to release protein-bound SEM.
-
Derivatization: Add 50 µL of 0.1 M 2-NBA solution in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle agitation. This allows for simultaneous hydrolysis and derivatization.
-
Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7 by adding a suitable base (e.g., 2 M NaOH) and buffer.
-
Liquid-Liquid Extraction: Extract the derivatized SEM (NP-SEM) with ethyl acetate (e.g., 2 x 4 mL). Vortex and centrifuge to separate the layers.
-
Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
4.1.3. Optional SPE Clean-up
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary after neutralization and before liquid-liquid extraction or after reconstitution.[13][18]
-
Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the neutralized sample extract onto the cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the NP-SEM with a suitable solvent like ethyl acetate or methanol.
-
Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described above.
4.1.4. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the NP-SEM, followed by a re-equilibration step.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the derivatized SEM and one for the derivatized internal standard for unambiguous identification and quantification.
Diagrams
Derivatization Reaction of Semicarbazide
References
- 1. Semicarbazide Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFSA publishes further evaluation on semicarbazide in food | EFSA [efsa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Semicarbazide: occurrence in food products and state-of-the-art in analytical methods used for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vliz.be [vliz.be]
- 18. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Troubleshooting low yield in semicarbazone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during semicarbazone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my semicarbazone yield consistently low?
Low yields in semicarbazone synthesis can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Purity of Reactants: Impurities in the starting aldehyde or ketone, or in the semicarbazide reagent, can lead to side reactions and reduce the yield of the desired product.
-
Reaction pH: The pH of the reaction medium is critical. The reaction is acid-catalyzed, but excessive acidity can protonate the semicarbazide, reducing its nucleophilicity.[1] An optimal pH is typically slightly acidic.
-
Reaction Temperature: While some reactions proceed well at room temperature, others, particularly with less reactive ketones, may require heating to achieve a reasonable reaction rate and yield. However, excessive heat can lead to degradation of reactants or products.
-
Reaction Time: The reaction may not be proceeding to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Ethanol is a common solvent, but in some cases, solvent-free conditions or alternative green solvents have been shown to improve yields.[2][3]
-
Product Precipitation: Semicarbazones are often crystalline and precipitate from the reaction mixture.[2] Incomplete precipitation will result in loss of product during filtration. Cooling the reaction mixture can aid crystallization.[3][4]
2. My aldehyde starting material is not fully consumed, leading to a low yield. What can I do?
Incomplete conversion of the starting aldehyde is a common issue. Here are some troubleshooting steps:
-
Increase Reaction Time: As a first step, extend the reaction time and monitor the consumption of the aldehyde by TLC. Some reactions may require several hours to reach completion.[2]
-
Optimize pH: Ensure the reaction medium is slightly acidic. A buffer, such as sodium acetate or dibasic potassium phosphate, can be used to maintain the optimal pH.[4][5]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For many aldehydes, refluxing in ethanol is effective.[2]
-
Check Reagent Stoichiometry: While a 1:1 stoichiometric ratio of the aldehyde and semicarbazide is typical, a slight excess of semicarbazide can sometimes be used to drive the reaction to completion.
3. I am working with a ketone, and the yield is much lower than with aldehydes. Why is this and how can I improve it?
Ketones are generally less reactive than aldehydes towards nucleophilic attack due to steric hindrance and electronic effects. Consequently, their conversion to semicarbazones often requires more forcing conditions.
-
Increase Reaction Temperature: Ketones typically require higher temperatures for complete conversion to their corresponding semicarbazones compared to aldehydes. Consider heating the reaction mixture to reflux.
-
Use of a Catalyst: While the reaction is generally acid-catalyzed, the addition of a specific acid catalyst, such as a few drops of glacial acetic acid, can be beneficial.[6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of semicarbazones from ketones.[6]
-
Solvent-Free Conditions: For some ketones, solvent-free methods, such as ball-milling, have been reported to give quantitative yields at elevated temperatures.
4. My product seems to be contaminated with a side-product. What could it be and how can I avoid it?
Side-product formation can significantly lower the yield of the desired semicarbazone.
-
Over-oxidation: In some cases, particularly with aldehydes, over-oxidation to the corresponding carboxylic acid can occur, especially at elevated temperatures. Running the reaction at a lower temperature can help to mitigate this.
-
Hydrolysis of the Product: Semicarbazones can be susceptible to hydrolysis back to the starting carbonyl compound and semicarbazide, especially in the presence of strong acids and water. Careful control of the work-up procedure is important.
-
Self-Condensation of the Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction) under basic or acidic conditions, although this is less common under the typical slightly acidic conditions for semicarbazone formation.
5. How can I improve the crystallization and recovery of my semicarbazone product?
Efficient recovery of the product is crucial for achieving a high isolated yield.
-
Cooling: After the reaction is complete, cooling the reaction mixture in an ice bath can often induce or enhance crystallization.[3][4]
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.[4]
-
Solvent Addition: In some cases, adding a co-solvent in which the semicarbazone is less soluble can promote precipitation. Water is often added to ethanolic reaction mixtures for this purpose.[3]
-
Washing: When filtering the product, wash the crystals with a cold solvent (the same as the reaction solvent or a mixture) to remove soluble impurities without dissolving a significant amount of the product.[3]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various semicarbazones, providing a baseline for comparison.
Table 1: Comparison of Reaction Conditions for Aldehydes and Ketones
| Carbonyl Compound | Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Ball-milling | Room Temperature | 45 min | Quantitative | |
| Benzaldehyde | Reflux in Ethanol | Reflux | 1-2 hrs | Good | [2] |
| Acetophenone | Ball-milling | 65-90 | 30-45 min | Quantitative | |
| Cyclohexanone | Ball-milling | 65-90 | 30-45 min | Quantitative | |
| Benzophenone | Microwave | - | 5 x 30 sec | - | [6] |
Table 2: Effect of Solvent on Semicarbazone Synthesis
| Solvent System | Aldehyde | Yield (%) | Reference |
| 80:20 Ethyl lactate:water | Substituted benzaldehydes | High | [3] |
| 92:8 Dimethyl isosorbide:water | Substituted benzaldehydes | High | [3] |
| Ethanol | N,N-bis(2-chloroethyl) aminobenzaldehyde | - | [2] |
| Solvent-free (Ball-milling) | Various aldehydes and ketones | Quantitative |
Experimental Protocols
General Procedure for Semicarbazone Synthesis via Reflux
-
Dissolve the aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride (1 to 1.1 equivalents) and a buffer such as sodium acetate (1.5 equivalents) in water.
-
Add the semicarbazide solution to the carbonyl compound solution.
-
Add a few drops of glacial acetic acid if necessary.[6]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.[4]
-
Collect the crystals by vacuum filtration, wash with cold ethanol or water, and dry.[2][3]
General Procedure for Solvent-Free Semicarbazone Synthesis via Ball-Milling
-
Place the aldehyde or ketone (1 equivalent) and this compound (1 equivalent) in a stainless steel ball-milling vessel with stainless steel balls.
-
Mill the mixture at the appropriate temperature (room temperature for many aldehydes, 65-90°C for ketones) for the specified time (typically 30-45 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, treat the solid with a 5% aqueous solution of sodium bicarbonate, filter, and dry the product.
Visualizations
Semicarbazone Formation Mechanism
The formation of a semicarbazone proceeds via a nucleophilic addition of semicarbazide to the carbonyl group, followed by dehydration to form the C=N double bond.
Caption: Mechanism of semicarbazone formation.
Experimental Workflow for Semicarbazone Synthesis
This workflow outlines the key steps in a typical semicarbazone synthesis experiment.
Caption: General experimental workflow.
Troubleshooting Logic for Low Semicarbazone Yield
This decision tree provides a logical approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting decision tree.
References
- 1. Solved how to calculate theoretical yield of 4) and 5) | Chegg.com [chegg.com]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. odinity.com [odinity.com]
- 6. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Semicarbazone Crystal Purity
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions to address common challenges encountered during the synthesis and purification of semicarbazone crystals.
Frequently Asked Questions (FAQs)
Q1: What are semicarbazones and why is their purity crucial?
Semicarbazones are crystalline derivatives formed by the condensation reaction between an aldehyde or ketone and semicarbazide.[1] Their highly crystalline nature makes them valuable for the isolation, purification, and characterization of carbonyl compounds.[1][2] For drug development professionals, the purity of semicarbazone-based active pharmaceutical ingredients (APIs) is critical, as impurities can affect the drug's efficacy, safety, and stability.
Q2: What are the most common impurities in semicarbazone synthesis?
Common impurities can include unreacted starting materials (aldehydes/ketones and semicarbazide), byproducts from side reactions, and residual solvents. Specific potential impurities that require monitoring include urea residues, hydrazides, and inorganic salts.[3] Commercial grades of semicarbazide typically have a purity of ≥98.0%, with limits on moisture, inorganic residue, and hydrazine.[3]
Q3: What is the primary method for purifying semicarbazone crystals?
Recrystallization is the most effective and widely used method for purifying solid organic compounds like semicarbazones.[4][5] The principle relies on the difference in solubility of the semicarbazone and its impurities in a chosen solvent at different temperatures.[6] The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent.[4][6]
Q4: How does pH influence the crystallization process?
The pH of the crystallization medium is a critical parameter that can significantly affect the solubility, size, and quality of the resulting crystals.[7][8][9] For ionizable molecules, solubility is often lowest near the isoelectric point.[10] Adjusting the pH can control the degree of supersaturation, which in turn influences the nucleation rate and crystal growth.[8][10] For semicarbazone synthesis, which is often catalyzed by an acid or base, controlling the final pH of the solution is essential for optimal crystallization.[2]
Troubleshooting Guide
Q5: My product has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of impurities or the solution cooling too quickly.
-
Solution 1: Re-heat and Add More Solvent: Return the flask to the heat source, add more of the "soluble solvent" to decrease the saturation level, and allow it to cool more slowly.[11]
-
Solution 2: Change Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or a different two-solvent system.
-
Solution 3: Add Charcoal: If significant impurities are suspected, add activated charcoal to the hot solution to adsorb them before filtration and cooling.[11]
Q6: I've cooled the solution, but no crystals have formed. What are the next steps?
A failure to crystallize usually indicates that the solution is not supersaturated.
-
Step 1: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites.[11]
-
Seeding: If available, add a tiny, pure crystal of the semicarbazone product (a "seed crystal") to the solution to initiate growth.
-
-
Step 2: Increase Concentration: If induction fails, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]
-
Step 3: Re-evaluate the Solvent: If the above steps fail, the solvent may be unsuitable. The compound might be too soluble in it even at low temperatures. In this case, the solvent must be removed (e.g., by rotary evaporation) and a new crystallization attempted with a different solvent system.[11]
Q7: The crystals formed very rapidly and appear small and impure. How can I achieve slower, more controlled crystallization?
Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[11] An ideal crystallization process should show initial crystal formation within 5-10 minutes and continue over a period of 20 minutes or more.[11]
-
Solution 1: Use More Solvent: Re-dissolve the crystals by heating and add a small amount of additional hot solvent (e.g., 1-2 mL). This slight excess will ensure the compound stays in solution longer during the cooling phase, promoting slower growth.[11]
-
Solution 2: Insulate the Flask: Allow the solution to cool to room temperature as slowly as possible by insulating the flask (e.g., with paper towels or a cork ring) and placing it in an area free from drafts.[11][12][13] Avoid moving the flask during this critical cooling period.
-
Solution 3: Use a Solvent Diffusion Setup: For very sensitive compounds, dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is insoluble) to slowly diffuse into it can yield high-quality crystals over several days.
Q8: The final crystals are colored, but the pure compound is white. How can I remove the colored impurity?
Colored impurities are common and can often be removed with an adsorption step.
-
Solution: Use Activated Charcoal:
-
Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.
-
Add a small amount (typically 1-2% of the solute's mass) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[4]
-
Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.
-
Experimental Protocols & Data
Key Experimental Methodologies
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the semicarbazone is highly soluble when hot and poorly soluble when cold.[4]
-
Dissolution: Place the crude semicarbazone solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) while adding more solvent in small portions until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4][13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization This method is used when no single solvent has the ideal solubility properties. It requires a pair of miscible solvents: one in which the semicarbazone is very soluble ("soluble solvent") and one in which it is insoluble ("insoluble solvent").[14][15]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent."
-
Induce Saturation: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly and persistently cloudy (turbid).[14][15]
-
Clarification: Add one or two drops of the hot "soluble solvent" back into the solution until the cloudiness just disappears, resulting in a saturated solution.
-
Cooling & Collection: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above.
Data Tables
Table 1: Common Solvents for Semicarbazone Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol (96%) | 78 | Polar | A very common and effective solvent for many semicarbazones.[16] |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile. |
| Water | 100 | Very Polar | Can be effective for polar semicarbazones, but many organic compounds are insoluble.[16] |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity.[16] |
| Toluene | 111 | Nonpolar | Useful for less polar semicarbazones; higher boiling point requires caution. |
| Hexane / Ethyl Acetate | Variable | Mixed | A common two-solvent system for tuning polarity.[16] |
| DMSO / Water | Variable | Mixed | Used for compounds that are difficult to dissolve, followed by precipitation with water.[17] |
Visual Guides
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
Technical Support Center: Semicarbazide Hydrochloride Stability in Buffer Solutions
For researchers, scientists, and drug development professionals utilizing semicarbazide hydrochloride in their experiments, understanding its stability under various conditions is paramount to ensure the accuracy and reproducibility of results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in different buffer solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common buffer solutions?
A1: The stability of this compound is significantly influenced by the pH, temperature, and composition of the buffer solution. While comprehensive quantitative data for its stability in commonly used buffers like phosphate, citrate, and acetate is not extensively published in peer-reviewed literature, general chemical principles and data from related compounds suggest that this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. Its stability is expected to be greater in acidic environments.
Q2: What are the typical signs of this compound degradation in my experiments?
A2: Degradation of this compound can manifest in several ways, including:
-
Changes in Solution Appearance: Development of color or turbidity in a previously clear solution.
-
pH Shift: A noticeable change in the pH of the buffer solution over time.
-
Inconsistent Experimental Results: Lack of reproducibility in assays where this compound is a critical reagent.
-
Appearance of New Peaks in Chromatograms: When analyzing the reaction mixture by techniques like High-Performance Liquid Chromatography (HPLC), the emergence of new peaks that are not present in the chromatogram of a freshly prepared solution is a strong indicator of degradation.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: To confirm degradation, you can perform a stability-indicating HPLC analysis. This involves comparing the chromatogram of your aged solution to that of a freshly prepared standard solution of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would confirm its instability under your experimental conditions.
Troubleshooting Guide
Issue: Inconsistent results in experiments involving this compound.
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step 1: Prepare a fresh stock solution of this compound in the desired buffer immediately before use.
-
Troubleshooting Step 2: If a stock solution must be stored, conduct a preliminary stability study by analyzing aliquots of the solution at different time points using a stability-indicating HPLC method to determine its usable lifetime under your storage conditions (e.g., temperature, light exposure).
-
Troubleshooting Step 3: Store stock solutions at a lower temperature (e.g., 2-8 °C) and protected from light to minimize degradation. However, it is crucial to verify that refrigeration does not cause precipitation of the compound or buffer components.
Possible Cause 2: Inappropriate buffer pH for stability.
-
Troubleshooting Step 1: Measure the pH of your buffer solution before and after the addition of this compound and throughout the experiment to ensure it remains within the desired range.
-
Troubleshooting Step 2: Based on general knowledge of amide and hydrazine stability, consider using a buffer with a slightly acidic pH (e.g., pH 4-6) to potentially enhance the stability of this compound. Acetate or citrate buffers are suitable options in this pH range.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Citrate buffer (e.g., 50 mM, pH 5.0)
-
Acetate buffer (e.g., 50 mM, pH 4.5)
-
High-purity water
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.[1]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.
-
If significant degradation occurs rapidly, consider performing the experiment at room temperature. If no degradation is observed, use 1 M NaOH.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, withdrawing samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound and a solution in a chosen buffer to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period. Analyze samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples using a developed and validated stability-indicating HPLC method.
-
For the identification of degradation products, subject the stressed samples to LC-MS analysis.[2]
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
Method Development Strategy:
-
Analyze a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Degradation of this compound (1 mg/mL) in Different Buffers at 40°C.
| Buffer System (50 mM) | pH | Time (hours) | Remaining Semicarbazide HCl (%) |
| Phosphate Buffer | 5.0 | 24 | 98.5 |
| 7.0 | 24 | 92.1 | |
| 9.0 | 24 | 75.3 | |
| Citrate Buffer | 3.0 | 24 | 99.2 |
| 5.0 | 24 | 98.8 | |
| 7.0 | 24 | 93.5 | |
| Acetate Buffer | 4.0 | 24 | 99.0 |
| 5.5 | 24 | 98.6 |
Table 2: Hypothetical Half-Life (t½) of this compound in Different Buffers.
| Buffer System (50 mM) | pH | Temperature (°C) | Half-Life (t½, hours) |
| Phosphate Buffer | 7.0 | 25 | 450 |
| 7.0 | 40 | 180 | |
| 7.0 | 60 | 60 | |
| Citrate Buffer | 5.0 | 25 | >1000 |
| 5.0 | 40 | 850 | |
| 5.0 | 60 | 300 | |
| Acetate Buffer | 4.5 | 25 | >1000 |
| 4.5 | 40 | 900 | |
| 4.5 | 60 | 350 |
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound stability and a potential degradation pathway.
Caption: Experimental workflow for stability testing of this compound.
Caption: A plausible hydrolysis pathway for semicarbazide.
References
Removal of excess Semicarbazide hydrochloride from reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess semicarbazide hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: Excess this compound, being a water-soluble salt, can be removed using several standard laboratory techniques. The choice of method depends on the properties of the desired product. Common methods include:
-
Aqueous Wash/Extraction: Washing the organic reaction mixture with water or a slightly basic solution to partition the polar salt into the aqueous phase.
-
Recrystallization: Purifying the solid product by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities like this compound in the mother liquor.[1][2][3][4]
-
Column Chromatography: Separating the desired compound from the excess reagent based on differential adsorption to a stationary phase.[5][6]
-
Precipitation and Filtration: If the desired product is soluble, the this compound can sometimes be selectively precipitated and filtered off. Conversely, the product can be precipitated while the reagent remains in solution.[7]
Q2: How do I choose the most effective removal method for my specific product?
A2: The optimal method depends on the physical properties of your desired product, such as its solubility, stability, and physical state (solid or liquid). A logical decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: My product is also water-soluble. How can I remove the equally water-soluble this compound?
A3: This is a challenging scenario. If direct extraction or washing is not feasible, consider these options:
-
Recrystallization: Find a solvent system where the solubility of your product and this compound differ significantly with temperature. This remains one of the most effective methods.[5][8]
-
Column Chromatography: Utilize a polar stationary phase (like silica gel) and an appropriate eluent system to separate the two polar compounds. This technique separates molecules based on their differing interactions with the stationary phase.[5]
-
Derivatization: Temporarily modify your product to make it non-polar, allowing for an easy aqueous wash to remove the this compound. The modifying group can then be removed in a subsequent step.
Q4: How can I confirm that all the excess this compound has been removed?
A4: Use analytical techniques to check for the presence of the reagent.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for characteristic peaks of this compound in the ¹H NMR spectrum of your purified product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect trace amounts of the impurity.
Troubleshooting Guides
Problem: After performing an aqueous wash, my final product yield is very low.
-
Possible Cause 1: Product Emulsification. Your product may be acting as a surfactant, causing an emulsion to form between the organic and aqueous layers, leading to poor separation.
-
Solution: Try adding brine (a saturated aqueous solution of NaCl) during the wash. This increases the ionic strength of the aqueous layer, which can help break emulsions and decrease the solubility of organic compounds in the aqueous phase.[9]
-
-
Possible Cause 2: Product Solubility in Aqueous Layer. Your product may have some solubility in the aqueous wash solution, especially if it has polar functional groups.
-
Solution: Before discarding the aqueous layer, perform a "back-extraction." Use a fresh portion of the organic solvent to wash the aqueous layer one or more times to recover any dissolved product.
-
Problem: I tried recrystallization, but my product is still contaminated with this compound.
-
Possible Cause 1: Inappropriate Solvent. The chosen solvent may dissolve both the product and the impurity well, or neither well enough, leading to co-precipitation.
-
Solution: Perform a solvent screen to find an optimal recrystallization solvent or solvent mixture. A good solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping the this compound impurity dissolved at all temperatures. Solvents mentioned for semicarbazone purification include ethanol, aqueous ethanol, or mixtures of DMF/DMSO and water.[2][5][8]
-
-
Possible Cause 2: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice of your product.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slower crystal growth generally results in higher purity.
-
Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash | Partitioning between immiscible liquid phases based on polarity. | Fast, simple, and effective for removing highly polar impurities. | Not suitable for water-soluble products; can lead to emulsions. | Water-insoluble organic products. |
| Recrystallization | Difference in solubility of the product and impurity in a solvent at different temperatures.[4] | Can yield very high purity product; scalable. | Requires the product to be a solid; involves some product loss in the mother liquor. | Solid products with different solubility profiles from the impurity.[1][3] |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Highly effective for separating compounds with similar properties; applicable to both solids and oils. | Can be time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. | Complex mixtures or when other methods fail.[10] |
Detailed Experimental Protocols
Protocol 1: Purification by Aqueous Wash
This protocol is designed for reaction mixtures where the desired product is dissolved in a water-immiscible organic solvent.
Caption: Standard experimental workflow for an aqueous wash.
Methodology:
-
Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Add a volume of deionized water equal to the volume of the organic solvent in the funnel.
-
For acid-sensitive products, use neutral water. For products stable to base, a 5% aqueous sodium bicarbonate (NaHCO₃) solution can be used to neutralize the hydrochloride salt, enhancing its water solubility.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Place the funnel back on a ring stand and allow the two layers to fully separate.
-
Drain the lower aqueous layer and discard it.
-
Repeat the wash process (steps 2-7) two more times with fresh portions of water.
-
Perform a final wash with brine to help remove residual water from the organic layer.[9]
-
Drain the organic layer into an Erlenmeyer flask, add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.
-
Once the solvent is clear, filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid product from a reaction mixture.
Caption: General experimental workflow for recrystallization.
Methodology:
-
Place the crude solid product in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., 96% ethanol) to its boiling point.[2]
-
Add the hot solvent to the crude solid portion-wise, with swirling, until the solid just dissolves. The goal is to create a saturated solution at high temperature.
-
If the solution has colored impurities, you may add a small amount of activated carbon and perform a hot gravity filtration to remove it.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold solvent.
-
Quickly pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Allow the crystals to dry on the filter with the vacuum running, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization and Melting Point Determination. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. US4482738A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. nottingham.ac.uk [nottingham.ac.uk]
Preventing byproduct formation in Semicarbazide hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize reactions involving semicarbazide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with aldehydes and ketones?
This compound reacts with aldehydes and ketones in a condensation reaction to form semicarbazones. This reaction is a classic example of nucleophilic addition-elimination, where a molecule of water is eliminated. Semicarbazones are often stable, crystalline solids, making them useful for the purification and characterization of carbonyl compounds.[1][2]
Q2: Why is only one of the two -NH2 groups in semicarbazide reactive?
Semicarbazide has two -NH2 groups. However, the lone pair of electrons on the nitrogen atom directly attached to the carbonyl group is delocalized through resonance with the adjacent carbonyl. This delocalization reduces its electron density and nucleophilicity. The terminal -NH2 group's lone pair is not involved in resonance and is therefore available for nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[2]
Q3: What are the common byproducts in this compound reactions?
The most common byproducts include:
-
Azines: These can form when hydrazine, a potential impurity or degradation product, reacts with two molecules of the aldehyde or ketone.[3][4] Azine formation can also be central to the development of semicarbazide from other sources under certain oxidative conditions.[3][5]
-
Hydrazodicarbonamide: This byproduct is primarily formed during the synthesis of this compound from urea and hydrazine, especially when an excess of urea is used. It is a methanol-insoluble impurity that should be removed.[6][7]
-
Unreacted starting materials: Incomplete reactions can leave unreacted aldehyde/ketone and this compound in the product mixture.
Q4: How does pH affect the reaction?
The pH of the reaction medium is critical for successful semicarbazone formation. The reaction rate is generally fastest in a slightly acidic medium (around pH 3.5-5).[2]
-
At very low pH: The semicarbazide becomes protonated, rendering it non-nucleophilic and halting the reaction.[2]
-
In neutral or basic solutions: The carbonyl oxygen is not sufficiently protonated, making the carbonyl carbon less electrophilic and slowing down the reaction.[2] A buffer, such as sodium acetate, is often used with this compound to maintain the optimal pH.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of Semicarbazone
| Possible Cause | Solution |
| Incorrect pH | Adjust the pH of the reaction mixture to be slightly acidic (pH 3.5-5). Use a buffer like sodium acetate when starting with this compound.[2] |
| Low Reactivity of Ketone | Diaryl ketones or sterically hindered ketones can be less reactive. Increase the reaction time, use microwave irradiation, or add a molecular sieve to drive the reaction to completion.[8] For less reactive ketones, refluxing with a catalytic amount of acid (e.g., 1% acetic acid) may be necessary.[9] |
| Incomplete Dissolution of Reactants | Ensure both the carbonyl compound and this compound are fully dissolved in a suitable solvent like ethanol before mixing.[9] |
| Precipitation of Reactants | If reactants precipitate out of solution before reacting, try a different solvent system or adjust the temperature. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Solution |
| Azine Formation | This can occur if hydrazine is present. Ensure the purity of the this compound. Using an equimolar or slight excess of semicarbazide to the carbonyl compound can also help. |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If the reaction is incomplete, consider extending the reaction time or gently heating. Purification via recrystallization from a suitable solvent (e.g., 96% ethanol) is effective for removing unreacted starting materials. |
| Hydrazodicarbonamide Impurity | This impurity originates from the synthesis of this compound. It is insoluble in methanol and can be removed by digesting the crude this compound in refluxing methanol and filtering.[6] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Semicarbazone Synthesis
| Carbonyl Compound | Catalyst/Conditions | Solvent | Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | None | Water:Methanol (2:1) | Not specified | Room Temp | 94 | [11] |
| p-Chlorobenzaldehyde | Ball-milling | Solvent-free | 45 min | Room Temp | >95 | |
| Acetophenone | Ball-milling | Solvent-free | 30 min | 75 °C | >95 | |
| N,N-bis(2-chloroethyl) aminobenzaldehyde | None | Ethanol | 1-2 hrs | Reflux | Not specified | [9] |
| Various Aldehydes | p-aminobenzenesulfonic acid | Solvent-free | Not specified | 80-100 °C | >95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Semicarbazone Synthesis in Solution
-
Dissolve the aldehyde or ketone (1.0 mmol) in ethanol (5-10 mL).
-
In a separate beaker, dissolve this compound (1.0 mmol) and sodium acetate (1.5 mmol) in water.
-
Add the semicarbazide solution to the carbonyl solution and stir at room temperature.
-
If no precipitate forms immediately, the mixture can be gently heated or refluxed for 1-2 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold 50% ethanol, and dry.[9]
-
Recrystallize from a suitable solvent, such as ethanol, if further purification is needed.
Protocol 2: Solvent-Free Synthesis of Semicarbazones via Ball-Milling
-
Place the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in a stainless steel ball-milling vessel with stainless steel balls.
-
Mill the mixture at room temperature (for aldehydes) or elevated temperatures (65-90 °C for ketones) for 30-45 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, treat the solid reaction mass with a 5% aqueous solution of sodium bicarbonate (NaHCO3).
-
Filter the solid product, wash with water, and dry. The product is often pure, but can be recrystallized from 96% ethanol if necessary.
Mandatory Visualization
Caption: Logical workflow for semicarbazone synthesis and potential byproduct pathways.
Caption: Troubleshooting workflow for low yield or impure product in semicarbazone synthesis.
References
- 1. CN115215770A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azine Formation [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. US4482738A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE - Patent 0471001 [data.epo.org]
- 8. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 10. CN103880711A - Method for preparing aldehyde semicarbazone Schiff base - Google Patents [patents.google.com]
- 11. hakon-art.com [hakon-art.com]
Semicarbazide hydrochloride reaction kinetics and temperature control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction kinetics and temperature control of semicarbazide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with aldehydes and ketones?
A1: The ideal pH for the formation of semicarbazones is in the slightly acidic range, typically between 5 and 6.[1] This is because the reaction involves a nucleophilic attack of the semicarbazide on the carbonyl carbon, which is followed by a dehydration step.[2][3] At a lower (more acidic) pH, the semicarbazide amine group becomes protonated, reducing its nucleophilicity and slowing down the initial attack. At a higher (more alkaline) pH, the dehydration step, which is acid-catalyzed, becomes the rate-limiting step.[4] A buffer system, such as dibasic potassium phosphate, is often used to maintain the optimal pH.[3][5]
Q2: How does temperature affect the outcome of a semicarbazide reaction?
A2: Temperature is a critical factor that can determine whether the reaction is under kinetic or thermodynamic control, potentially leading to different products.[3][6]
-
Kinetic Control: At lower temperatures, the product that forms faster (the kinetic product) will be the major product. This product has a lower activation energy barrier for its formation.[6]
-
Thermodynamic Control: At higher temperatures, the more stable product (the thermodynamic product) will be the major product. The increased thermal energy allows the reaction to overcome the higher activation energy barrier leading to the more stable product, and also allows for the reversal of the formation of the less stable kinetic product.[6][7]
Q3: What are some common solvents for this compound reactions?
A3: this compound is soluble in water and polar organic solvents like ethanol and methanol.[2][3] Reactions are often carried out in aqueous ethanol or methanol solutions.[8][9] Solvent-free methods using ball milling have also been reported, which can be more environmentally friendly.[10]
Q4: Is this compound hazardous?
A4: Yes, this compound should be handled with care. It is toxic if swallowed and can cause skin and eye irritation.[11][12] It is also considered a possible carcinogen.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or a fume hood.[9][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incorrect pH: The reaction is highly pH-sensitive. | Ensure the pH of the reaction mixture is between 5 and 6 using a buffer like potassium phosphate.[3][5] |
| Low Temperature: The reaction rate may be too slow at very low temperatures. | Gradually increase the temperature to find the optimal balance between reaction rate and side product formation. For some ketones, heating may be required. | |
| Poor Solubility: One of the reactants may not be fully dissolved. | Use a co-solvent system like water-ethanol to ensure all reactants are in solution.[8] | |
| Formation of unexpected products | Thermodynamic vs. Kinetic Control: The reaction temperature may be favoring an undesired product. | Adjust the reaction temperature. Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.[6][7] |
| Side Reactions: At higher temperatures, decomposition of reactants or side reactions like alkaline hydrolysis of acetylacetone can occur.[14] | Perform the reaction at the lowest effective temperature. Monitor the reaction progress using TLC to avoid prolonged reaction times. | |
| Difficulty in product isolation/purification | Product is an oil or does not crystallize: The product may be impure or still in solution. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is an oil, try triturating with a non-polar solvent. Recrystallization from a suitable solvent like ethanol is a common purification method.[7] |
| Product is contaminated with starting material: The reaction may not have gone to completion. | Monitor the reaction by TLC to ensure all the limiting reactant has been consumed. Extend the reaction time if necessary. |
Experimental Protocols
General Protocol for Semicarbazone Synthesis
This protocol describes a general method for the synthesis of a semicarbazone from an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Dibasic potassium phosphate (K₂HPO₄) or Sodium Bicarbonate (NaHCO₃) as a buffer
-
Ethanol (95%)
-
Water
-
Erlenmeyer flask
-
Stirring apparatus
-
Heating apparatus (if necessary)
-
Vacuum filtration setup
Procedure:
-
Dissolve this compound and the buffer (e.g., dibasic potassium phosphate) in water in an Erlenmeyer flask.[1][5]
-
In a separate container, dissolve the aldehyde or ketone in ethanol.[1][5]
-
Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution with stirring.[5]
-
Control the temperature of the reaction mixture based on whether the kinetic or thermodynamic product is desired. For kinetic control, the reaction can be run at a low temperature (e.g., 0-5 °C in an ice bath).[7] For thermodynamic control, the reaction may require heating (e.g., in a warm water bath).[7]
-
Allow the reaction to proceed with stirring. The formation of a crystalline product (the semicarbazone) is often observed.[5]
-
Once the reaction is complete (as monitored by TLC), collect the crystals by vacuum filtration.[5]
-
Wash the crystals with cold water and allow them to dry.[7]
-
The purity of the product can be assessed by its melting point, and it can be further purified by recrystallization from a suitable solvent like ethanol if needed.
Data Presentation
Illustrative Reaction Kinetics Data
The following table provides an illustrative example of how reaction rate constants might vary with temperature for a hypothetical semicarbazone formation reaction. Actual experimental data should be determined for specific reactions.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |
| 25 | 298 | 0.00336 | 0.05 | -3.00 |
| 35 | 308 | 0.00325 | 0.12 | -2.12 |
| 45 | 318 | 0.00314 | 0.28 | -1.27 |
| 55 | 328 | 0.00305 | 0.60 | -0.51 |
This data is for illustrative purposes only and does not represent a specific experimental result.
Visualizations
Reaction Pathway for Semicarbazone Formation
References
- 1. docsity.com [docsity.com]
- 2. Page loading... [guidechem.com]
- 3. maitreechemicals.in [maitreechemicals.in]
- 4. youtube.com [youtube.com]
- 5. odinity.com [odinity.com]
- 6. thinkswap.com [thinkswap.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. hakon-art.com [hakon-art.com]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. scispace.com [scispace.com]
- 13. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Challenges in Semicarbazide hydrochloride derivatization of sterically hindered ketones
This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of sterically hindered ketones using semicarbazide hydrochloride. It is intended for researchers, scientists, and drug development professionals encountering challenges in synthesizing semicarbazone derivatives from sterically bulky carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing ketones with this compound?
A1: this compound is a derivatization reagent used to react with aldehydes and ketones to form semicarbazones.[1] These derivatives are typically highly crystalline solids with sharp, high melting points. This property is extensively used for the isolation, purification, and characterization of carbonyl compounds.[2]
Q2: How does steric hindrance from bulky groups on a ketone affect the derivatization reaction?
A2: Steric hindrance is a significant challenge where bulky atomic groups near the carbonyl carbon physically obstruct the approaching semicarbazide nucleophile.[3][4] This obstruction slows down or prevents the chemical reaction from occurring.[4] The reaction's rate-limiting step is the initial attack on the carbonyl group; therefore, increased steric crowding around this site leads to a dramatic decrease in reaction rate.[5] For instance, ketones with bulky substituents like multiple methyl groups adjacent to the carbonyl, such as 2,2,6-trimethylcyclohexanone, may not form derivatives under standard conditions due to severe steric hindrance.[6]
Q3: Semicarbazide has two -NH₂ groups. Why does only one participate in the reaction?
A3: Semicarbazide's structure is H₂N-NH-C(=O)-NH₂. While it possesses two terminal amino groups, only the one that is not directly attached to the carbonyl group acts as a potent nucleophile.[7] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the carbonyl's pi-system.[6][8][9] This delocalization reduces its electron density and nucleophilicity, rendering it unreactive towards the ketone. The terminal -NH₂ group's lone pair is not involved in this resonance and is therefore available to attack the electrophilic carbonyl carbon.[6][8]
Q4: What is the optimal pH for semicarbazone formation and why is it important?
A4: The formation of semicarbazones is an acid-catalyzed reaction that is reversible.[7] The reaction rate is generally highest around a pH of 5.[7] This is because the reaction requires a delicate balance: there must be enough acid to protonate the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack. However, if the pH is too low (too acidic), the semicarbazide's nucleophilic amine group will be protonated, rendering it non-nucleophilic and halting the reaction. At a high pH, there isn't enough acid to activate the carbonyl group.[7] Using this compound in combination with a buffer like sodium acetate helps maintain a suitable pH.[10]
Troubleshooting Guide
Problem: Low or No Yield of Semicarbazone Derivative
This is the most common issue when working with sterically hindered ketones. The workflow below outlines potential causes and solutions.
Caption: Troubleshooting workflow for low semicarbazone yield.
Detailed Solutions
-
Modify Reaction Conditions (Temperature and Time): For sterically hindered ketones, standard room temperature conditions are often insufficient. Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Similarly, extending the reaction time from a few hours to 24 hours or more can allow the slow reaction to proceed to completion.[11]
-
Optimize Solvent System: While aqueous ethanol is a common solvent, a more basic solvent like pyridine can be effective.[11] Alternatively, solvent-free techniques, such as ball-milling the reactants at an elevated temperature (e.g., 65-90 °C), have been shown to successfully derivatize ketones that are less reactive under standard solution conditions.
-
Ensure Correct pH Buffering: When using this compound, it is crucial to add a base like sodium acetate to liberate the free semicarbazide and buffer the solution.[10] An unbuffered solution will be too acidic, protonating the nucleophile and stopping the reaction.
-
Shift the Equilibrium: The reaction is reversible, with water as a byproduct.[7] If the semicarbazone product is soluble in the reaction mixture, the equilibrium may not favor its formation. If possible, choose a solvent system where the product is sparingly soluble, causing it to crystallize out as it forms and driving the reaction forward.
Quantitative Data Summary
Steric effects can be quantified by comparing reaction rates. The following tables summarize key data from literature.
Table 1: Influence of Steric Hindrance on Semicarbazone Formation Rate
| Compound (Substituted Tetrahydropyran-4-one) | Relative Rate Constant (k₂) at 40°C | Key Structural Feature |
| 2,6-diphenyltetrahydropyran-4-one | 1.00 | Unsubstituted α-carbons |
| 3-methyl-2,6-diphenyltetrahydropyran-4-one | ~0.033 | One methyl group α to carbonyl |
| 3,5-dimethyl-2,6-diphenyltetrahydropyran-4-one | Extremely Slow | Two methyl groups α to carbonyl |
| Data adapted from a kinetic study on substituted ketones, clearly demonstrating that adding a single methyl group adjacent to the carbonyl can decrease the reaction rate by approximately 30 times.[5] |
Table 2: Conditions for Semicarbazone Formation via Solvent-Free Milling
| Ketone | Temperature (°C) | Time (min) | Yield (%) |
| Acetophenone | 65 | 30 | 98 |
| Benzil | 80 | 30 | 95 |
| Cyclohexanone | 90 | 45 | 96 |
| (+)-Carvone | 80 | 45 | 92 |
| This data shows that even under solvent-free milling conditions, ketones (which are generally less reactive than aldehydes) require elevated temperatures for complete conversion. |
Experimental Protocols
Protocol 1: General Derivatization of a Non-Hindered Ketone
-
Preparation: Dissolve 1.0 mmol of this compound and 1.5 mmol of sodium acetate in 5 mL of water and 5 mL of ethanol.
-
Reaction: Add 1.0 mmol of the ketone to the solution.
-
Incubation: Stopper the flask and stir the mixture at room temperature. The semicarbazone derivative will often begin to precipitate within 30 minutes to a few hours.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
Protocol 2: Modified Protocol for a Sterically Hindered Ketone
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound and 1.5 mmol of sodium acetate in 10 mL of ethanol.
-
Reaction: Add 1.0 mmol of the sterically hindered ketone to the solution.
-
Incubation with Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. If no crystals form, slowly add cold water dropwise until turbidity appears, then cool and allow crystals to form.
-
Purification: Collect the product by vacuum filtration, wash with cold ethanol/water, and recrystallize.
Reaction Mechanism Visualization
The derivatization proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of semicarbazone formation.
References
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. doubtnut.com [doubtnut.com]
- 10. reaction mechanism - orgo- ketone derivatives - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Minimizing decomposition of Semicarbazide hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the decomposition of Semicarbazide hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a salt of a weak base and a strong acid, its solutions are acidic.[1] It is incompatible with strong bases and strong oxidizing agents.[2] Decomposition can be accelerated by elevated temperatures and exposure to UV or visible light.
Q2: What is the recommended pH range for maintaining the stability of a this compound solution?
Q3: How should this compound solutions be stored to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored at controlled room temperature, typically between +15°C to +25°C.[2] They should be protected from light and kept in tightly sealed containers to prevent exposure to air and potential contaminants. For long-term storage, refrigeration may be considered, but it is crucial to ensure that the compound does not precipitate out of the solution at lower temperatures.
Q4: Can I use buffers in my this compound solution?
A4: Yes, buffers can be used to maintain a stable pH. However, the choice of buffer is critical. It is advisable to use buffers that are compatible with this compound and do not catalyze its degradation. Phosphate buffers are commonly used in HPLC and stability studies.[5][6] It is recommended to perform compatibility studies with your chosen buffer system to ensure it does not negatively impact the stability of your solution.
Q5: Are there any known stabilizers that can be added to this compound solutions?
A5: While the direct addition of stabilizers to this compound solutions is not extensively documented, some semicarbazide derivatives have been shown to possess antioxidant properties.[7][8] In principle, the addition of antioxidants could mitigate oxidative degradation. However, the compatibility and efficacy of any potential stabilizer would need to be experimentally verified for your specific application.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Low Temperature | Gently warm the solution to room temperature. If the precipitate redissolves, store the solution at a slightly higher, controlled temperature. |
| pH Shift | Measure the pH of the solution. If it has shifted towards neutral or alkaline, adjust it back to the acidic range using a dilute acid (e.g., HCl). |
| Incompatible Buffer/Solvent | If using a buffer or co-solvent, the precipitate may be an insoluble salt. Try preparing the solution in a different buffer system or solvent. Perform small-scale compatibility tests before preparing large batches. |
| Concentration Exceeds Solubility | Verify that the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature. |
Issue 2: Discoloration (Yellowing or Browning) of the Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | This can be caused by exposure to air (oxygen). Prepare fresh solutions and consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon. |
| Photodegradation | Exposure to UV or visible light can cause discoloration.[9] Store the solution in an amber or opaque container to protect it from light. |
| Reaction with Impurities | Trace metal ions or other impurities in the solvent can catalyze degradation. Use high-purity solvents and glassware that has been thoroughly cleaned. |
| Thermal Degradation | Elevated temperatures can accelerate degradation reactions that produce colored byproducts. Ensure the solution is stored at the recommended temperature. |
Issue 3: Loss of Reactivity or Assay Failure
| Potential Cause | Troubleshooting Steps |
| Chemical Decomposition | The active this compound has likely degraded. Prepare a fresh solution. To investigate the cause, a forced degradation study can be performed to understand its stability under various stress conditions (see Experimental Protocols section). |
| Hydrolysis | In aqueous solutions, hydrolysis can occur, especially at non-optimal pH values.[5] Ensure the pH is maintained in the acidic range. |
| Incorrect Concentration | Verify the initial concentration of the solution. If possible, perform an assay on the freshly prepared solution to establish a baseline. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[10][11]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).[12]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.[12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.[12]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[13][14]
-
Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
Data Presentation: Example of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Retention Time of Major Degradant(s) (min) |
| 0.1 M HCl (24h, RT) | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH (24h, RT) | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂ (24h, RT) | Data to be filled | Data to be filled | Data to be filled |
| Heat (60°C, 48h) | Data to be filled | Data to be filled | Data to be filled |
| Light (ICH Q1B) | Data to be filled | Data to be filled | Data to be filled |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can separate and quantify this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). The ratio may need to be optimized (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 285 nm was used for a semicarbazone derivative).[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Sample Preparation: Dilute the this compound solution to a suitable concentration within the linear range of the method using the mobile phase as the diluent.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation: Example of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | Data to be filled |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data to be filled |
| Precision (% RSD) | ≤ 2.0% | Data to be filled |
| LOD | Signal-to-Noise Ratio ≥ 3 | Data to be filled |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Data to be filled |
| Specificity | No interference from degradants | Data to be filled |
Visualizations
References
- 1. ehs.utoronto.ca [ehs.utoronto.ca]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijrpc.com [ijrpc.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Semicarbazide Hydrochloride Interference
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with semicarbazide hydrochloride interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
Semicarbazide (SEM) is a chemical compound that can originate from several sources. It is known as a metabolite of the banned veterinary drug nitrofurazone.[1] Additionally, it can be a breakdown product of azodicarbonamide (ADC), a chemical used as a blowing agent in materials like sealed can gaskets and as a flour treatment agent.[1][2][3] Due to these sources, it can be found as a contaminant in various foodstuffs and experimental samples.[1]
Q2: What is the primary mechanism of semicarbazide interference in analytical assays?
The primary mechanism of interference stems from the reactivity of the semicarbazide molecule. Semicarbazide readily reacts with aldehydes and ketones in a condensation reaction to form semicarbazones.[2][4] This reaction involves the nucleophilic attack of a nitrogen atom in semicarbazide on the carbonyl carbon of the aldehyde or ketone.[5][6] If any reagent or analyte in an assay contains an aldehyde or ketone group, semicarbazide can react with it, consuming the reagent/analyte and leading to inaccurate results.
Q3: Which types of analytical assays are most susceptible to interference from semicarbazide?
Assays that involve aldehyde or ketone compounds, either as analytes or as key reagents, are highly susceptible. This includes:
-
Aldehyde/Ketone Quantification Assays: Direct measurement of compounds like formaldehyde can be compromised as semicarbazide effectively scavenges the target molecule.[7]
-
Colorimetric and Spectrophotometric Assays: Many assays use reagents that contain carbonyl groups for color development. Semicarbazide can react with these reagents, leading to altered color formation, high background signals, or complete inhibition of the colorimetric reaction.[8]
-
Immunoassays (ELISA): Interference can occur if cross-linking reagents used to prepare conjugates, or if buffer components, contain aldehyde groups. While less direct, semicarbazide's presence can lead to inconsistent results.[9][10][11]
-
Protein Assays: Certain protein assay methods can be affected by various chemical compounds.[12][13] While direct, widespread interference by semicarbazide isn't heavily documented, its reactive nature warrants caution, especially in assays sensitive to reducing agents or amines.
Troubleshooting Guides
Problem: My colorimetric assay for quantifying an aldehyde (e.g., formaldehyde) is showing significantly lower values than expected.
-
Possible Cause: Semicarbazide in your sample is reacting with and consuming the aldehyde analyte before it can react with your detection reagent.[7]
-
Troubleshooting Steps:
-
Confirm Interference: Spike a clean control sample (matrix without analyte) with a known concentration of semicarbazide and run the assay. If the background signal changes, interference is likely. Then, spike a known standard of your aldehyde analyte with semicarbazide. A decrease in signal compared to the standard alone confirms the interference.
-
Sample Pre-treatment: The most effective solution is to remove the semicarbazide or the analyte from the interfering matrix. A common method is to derivatize the analyte with a reagent like 2,4-dinitrophenylhydrazine (DNPH) and then use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivative before quantification by HPLC.[3][14]
-
Use an Alternative Assay: If sample cleanup is not feasible, consider an assay method that is not based on the reactivity of the aldehyde group, such as gas chromatography-mass spectrometry (GC-MS).
-
Problem: I am observing high background and poor reproducibility in my ELISA.
-
Possible Cause: While less common than direct analyte reaction, semicarbazide could be reacting with assay components. For example, some preservatives or cross-linkers used in reagent preparation can contain aldehyde functionalities.
-
Troubleshooting Steps:
-
Check Reagent Composition: Review the datasheets for all buffers, conjugates, and blocking agents. Identify any components that may contain or degrade into aldehydes.
-
Perform a Matrix Effect Test: Analyze your sample matrix with and without the analyte. A high signal in the matrix without the analyte suggests a non-specific interaction. Serial dilution of the sample can also help; if the results are not linear upon dilution, it may indicate the presence of an interfering substance.[15][16]
-
Sample Dialysis/Cleanup: If an interfering substance is suspected in the sample, consider purifying your sample using dialysis or size-exclusion chromatography to remove small molecules like semicarbazide.
-
Consult the Assay Manufacturer: Contact the technical support for the ELISA kit to inquire about known interferences with hydrazine-containing compounds like semicarbazide.
-
Problem: My protein quantification assay (e.g., BCA, Bradford) is yielding inconsistent results for samples known to contain semicarbazide.
-
Possible Cause: Semicarbazide is a hydrazine derivative and can act as a reducing agent, which is a known interferent in copper-based protein assays like the BCA assay.[12][17] It may also affect the dye-binding properties in a Bradford assay.
-
Troubleshooting Steps:
-
Identify Assay Compatibility: Review a compatibility chart for your chosen protein assay. Reducing agents and amines are common interferents.
-
Precipitate the Protein: A robust method to remove interfering substances is to precipitate the protein from the sample using trichloroacetic acid (TCA) or acetone.[12] After precipitation, the supernatant containing the semicarbazide can be discarded, and the protein pellet can be resolubilized in a compatible buffer for analysis.
-
Use a Compatible Assay: The Pierce™ 660 nm Protein Assay is generally more resistant to reducing agents and some other interferents compared to BCA or Bradford assays and could be a suitable alternative.[17]
-
Data Presentation
Table 1: Summary of this compound Interference in Common Assays
| Assay Type | Potential for Interference | Primary Mechanism of Interference | Recommended Mitigation Strategy |
| Aldehyde/Ketone Quantification | High | Direct reaction with the analyte (carbonyl scavenging).[7] | Derivatization and extraction (e.g., with DNPH) followed by HPLC; use of a non-chemical method (e.g., GC-MS).[3][14] |
| Colorimetric/Spectrophotometric | Moderate to High | Reaction with carbonyl-containing detection reagents, altering color development. | Run interference controls; sample cleanup; use an alternative assay with a different chemical basis. |
| ELISA / Immunoassays | Low to Moderate | Reaction with aldehyde-based cross-linkers or preservatives in reagents; non-specific matrix effects.[11][16] | Check reagent composition; perform serial dilutions and spike-and-recovery tests; sample dialysis.[15] |
| BCA Protein Assay | Moderate | Semicarbazide acting as a reducing agent, interfering with the Cu²⁺ reduction step.[12] | Protein precipitation (TCA/acetone); use of a reducing-agent compatible assay kit. |
| Bradford Protein Assay | Low | Potential alteration of dye-protein binding dynamics. Incompatible with detergents.[17] | Protein precipitation to remove the contaminant. |
Experimental Protocols
Protocol: Removal of Semicarbazide Interference via Analyte Derivatization and Extraction
This protocol is a general guideline for isolating an aldehyde or ketone analyte from a sample containing semicarbazide, based on derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
-
Objective: To quantify an aldehyde/ketone by converting it to a stable hydrazone derivative, extracting it, and analyzing it via HPLC, thereby avoiding interference from semicarbazide.
-
Materials:
-
Sample containing aldehyde/ketone analyte and semicarbazide.
-
DNPH solution (e.g., 2 mg/mL in acidified acetonitrile).
-
Extraction solvent (e.g., hexane, dichloromethane).
-
HPLC system with UV detector.
-
Vortex mixer, centrifuge.
-
-
Methodology:
-
Sample Preparation: Take a known volume of your sample (e.g., 1 mL).
-
Derivatization: Add an excess of the DNPH solution to the sample (e.g., 1 mL). Vortex vigorously for 1-2 minutes. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature. This reaction converts the target aldehyde/ketone to a stable DNPH-hydrazone derivative.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 2 mL of hexane). Vortex for 2 minutes to extract the nonpolar DNPH-hydrazone into the organic phase, leaving polar compounds like this compound in the aqueous phase.
-
Phase Separation: Centrifuge the sample (e.g., at 3000 x g for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Analysis: Carefully collect the organic layer. Evaporate the solvent under a gentle stream of nitrogen if concentration is needed. Reconstitute the residue in the mobile phase and inject it into the HPLC system for quantification. The DNPH-hydrazone can be detected by UV absorbance (typically around 360 nm).[14]
-
Visualizations
Caption: Core mechanism of semicarbazide interference with carbonyl-based assays.
Caption: A logical workflow for troubleshooting semicarbazide-related assay interference.
References
- 1. Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semicarbazide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doubtnut.com [doubtnut.com]
- 6. youtube.com [youtube.com]
- 7. [Inactivation of formaldehyde by semicarbazide in disinfectant tests with viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. ELISA detection of semicarbazide based on a fast sample pretreatment method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. myadlm.org [myadlm.org]
- 16. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Semicarbazide Hydrochloride vs. 2,4-Dinitrophenylhydrazine for Carbonyl Detection
For researchers, scientists, and professionals in drug development, the accurate detection and characterization of carbonyl compounds—aldehydes and ketones—is a fundamental task in organic synthesis and analysis. Two classical and reliable reagents for this purpose are semicarbazide hydrochloride and 2,4-dinitrophenylhydrazine (DNPH). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific applications.
Executive Summary
Both this compound and 2,4-dinitrophenylhydrazine react with aldehydes and ketones via a condensation reaction to form crystalline derivatives, known as semicarbazones and 2,4-dinitrophenylhydrazones, respectively.[1][2][3] These derivatives have sharp and characteristic melting points, which have historically been used to identify the parent carbonyl compound.[2][4]
The primary distinction lies in their application for qualitative and quantitative analysis. DNPH, often used as Brady's reagent, is renowned for producing a vibrant, colored precipitate (yellow, orange, or red), making it an excellent qualitative test for the presence of a carbonyl group.[4][5] Semicarbazones, on the other hand, are typically colorless or pale yellow crystalline solids, making them more suitable for isolation, purification, and subsequent identification by melting point determination.[1][2]
Performance Comparison: A Data-Driven Overview
The selection of a derivatizing agent for carbonyl detection often depends on the specific requirements of the experiment, such as the need for a rapid qualitative test versus the preparation of a stable derivative for identification. The following tables summarize the key properties and performance characteristics of this compound and 2,4-dinitrophenylhydrazine.
Table 1: Physical and Chemical Properties of Reagents
| Property | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |
| Molecular Formula | CH₆ClN₃O | C₆H₆N₄O₄ |
| Molecular Weight | 111.53 g/mol [6] | 198.14 g/mol [3] |
| Appearance | White to off-white crystalline powder[6][7] | Red to orange solid, often supplied wet[3][4] |
| Solubility in Water | Soluble (>100 g/L)[8] | Slightly soluble[9] |
| Solubility in Organic Solvents | Slightly soluble in ethanol and methanol[7] | Soluble in ethanol, methanol, and acetone[9] |
| Melting Point | 173–176 °C (decomposes)[7] | 198–202 °C (decomposes)[3] |
| Stability | Stable solid | Explosive when dry; sensitive to shock and friction[4][10] |
Table 2: Reaction Characteristics and Derivative Properties
| Characteristic | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |
| Product | Semicarbazone[1] | 2,4-Dinitrophenylhydrazone[4] |
| Product Appearance | Typically white or pale yellow crystalline solid[11] | Yellow, orange, or red precipitate[4][5] |
| Reaction Conditions | Aqueous solution, often with a buffer (e.g., sodium acetate)[12][13] | Acidic solution (e.g., methanol and sulfuric acid - Brady's Reagent)[4][14] |
| Qualitative Detection | Formation of a precipitate[15] | Distinct color change and precipitation[5] |
| Derivative Melting Point | Sharp, characteristic melting points[2] | Sharp, characteristic melting points[4] |
| Selectivity | Reacts with aldehydes and ketones[1] | Reacts with aldehydes and ketones; does not react with esters, amides, or carboxylic acids[3][4] |
Reaction Mechanisms and Experimental Workflows
The reactions of both semicarbazide and 2,4-dinitrophenylhydrazine with carbonyl compounds proceed through a nucleophilic addition-elimination mechanism, also known as a condensation reaction.[4][14][16]
Reaction of Carbonyl with Semicarbazide
In the reaction with semicarbazide, only the terminal -NH₂ group of the hydrazine moiety is sufficiently nucleophilic to attack the electrophilic carbonyl carbon. The other nitrogen atoms are deactivated by the adjacent carbonyl group within the semicarbazide molecule.[17][18]
Caption: Reaction mechanism of a carbonyl compound with semicarbazide.
Reaction of Carbonyl with 2,4-Dinitrophenylhydrazine
The reaction with 2,4-dinitrophenylhydrazine follows a similar pathway, resulting in the formation of a highly colored 2,4-dinitrophenylhydrazone. The color of the precipitate can give a preliminary indication of the carbonyl's structure, with aromatic carbonyls typically yielding redder precipitates.[4]
Caption: Reaction mechanism of a carbonyl compound with 2,4-DNPH.
General Experimental Workflow
The general procedure for carbonyl detection and derivatization using either reagent involves dissolving the sample, adding the reagent, inducing precipitation, and then isolating and purifying the resulting derivative.
Caption: General workflow for carbonyl detection and derivatization.
Experimental Protocols
Below are detailed, representative protocols for the use of both this compound and 2,4-dinitrophenylhydrazine.
Protocol 1: Preparation of a Semicarbazone Derivative
Materials:
-
This compound
-
Sodium acetate
-
Carbonyl compound (unknown)
-
Water
-
Ethanol (for recrystallization)
-
Test tubes, beakers, heating apparatus (water bath), suction filtration apparatus
Procedure:
-
Prepare the semicarbazide reagent by dissolving 1.0 g of this compound and 1.5 g of crystalline sodium acetate in 10 mL of water.[12]
-
In a test tube, dissolve approximately 0.5 mL (or 0.5 g) of the carbonyl compound in a minimal amount of water or ethanol.
-
Add 5 mL of the semicarbazide reagent to the carbonyl solution.
-
Stopper the test tube and shake vigorously for a few minutes. If a precipitate does not form immediately, warm the mixture gently in a water bath for 5-10 minutes, then cool in an ice bath.[13]
-
Collect the crystalline precipitate by suction filtration and wash with a small amount of cold water.
-
Recrystallize the crude semicarbazone from ethanol or an ethanol-water mixture to obtain a purified product.
-
Dry the purified crystals and determine their melting point.
Protocol 2: 2,4-Dinitrophenylhydrazine (Brady's) Test and Derivative Preparation
Materials:
-
2,4-Dinitrophenylhydrazine
-
Concentrated sulfuric acid or phosphoric acid[19]
-
Methanol or 95% Ethanol[12]
-
Carbonyl compound (unknown)
-
Test tubes, beakers, heating apparatus (water bath), suction filtration apparatus
Procedure:
-
Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7 mL of water and 25 mL of 95% ethanol, with stirring.[12] Safety Note: Always add acid to water/ethanol, not the other way around. DNPH is a potential explosive when dry and should be handled with care.[10]
-
Dissolve 2-3 drops of the liquid carbonyl compound (or a small amount of solid dissolved in ethanol) in 2 mL of 95% ethanol in a test tube.[12]
-
Add a few drops of Brady's reagent to the test tube and shake.[20]
-
The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[5] If no precipitate forms at room temperature, gently warm the mixture in a water bath for a few minutes and then cool.[20]
-
Collect the 2,4-dinitrophenylhydrazone precipitate by suction filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the derivative from a suitable solvent (e.g., ethanol or ethyl acetate) to purify it for melting point determination.
-
Dry the purified crystals and measure their melting point.
Conclusion
Both this compound and 2,4-dinitrophenylhydrazine are effective reagents for the detection and characterization of carbonyl compounds.
-
2,4-Dinitrophenylhydrazine (Brady's Test) is superior for rapid qualitative detection due to the immediate formation of a distinctly colored precipitate. It is highly selective for aldehydes and ketones. However, the reagent itself is hazardous and requires careful handling.
-
This compound is a more stable and less hazardous reagent. It is an excellent choice for preparing solid derivatives for purification and identification via melting point analysis, although the lack of a significant color change makes it less ideal for a quick qualitative test.
The choice between these two reagents will ultimately be guided by the specific goals of the analysis—whether the priority is rapid qualitative screening or the isolation of a stable derivative for definitive identification. While modern spectroscopic techniques have become the primary tools for structural elucidation, these classical derivatization methods remain valuable in the chemist's toolkit for their simplicity, reliability, and cost-effectiveness.
References
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrophenylhydrazine [chemeurope.com]
- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 6. This compound Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 7. maitreechemicals.in [maitreechemicals.in]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 10. 2,4-Dinitrophenylhydrazine | 119-26-6 [chemicalbook.com]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. monad.edu.in [monad.edu.in]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. doubtnut.com [doubtnut.com]
- 18. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 19. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 20. embibe.com [embibe.com]
A Comparative Guide to Semicarbazide Hydrochloride Alternatives for Carbonyl Derivatization
For researchers, scientists, and drug development professionals working with carbonyl-containing compounds such as aldehydes and ketones, derivatization is a critical step to enhance detection and quantification by chromatographic methods. Semicarbazide hydrochloride has traditionally been used for this purpose, but a range of alternative reagents offer distinct advantages in terms of reaction efficiency, derivative stability, and detection sensitivity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs.
Performance Comparison of Carbonyl Derivatization Reagents
The choice of derivatization reagent significantly impacts the outcome of analytical experiments. The following table summarizes the performance of common alternatives to this compound based on key analytical parameters.
| Derivatization Reagent | Derivative Formed | Typical Analytical Method | Reaction Time | Derivative Stability | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages |
| This compound | Semicarbazone | HPLC-UV | 30-60 min | Moderate | Analyte dependent | Cost-effective, well-established |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-MS/MS | 24 hours (for extraction & derivatization) | Good | 0.03-0.3 ppb (LC-MS/MS)[1] | Strong chromophore for UV detection, extensive literature |
| Girard's Reagent T (GirT) | Hydrazone | LC-MS | 1-12 hours | Moderate | ~3-4 fmol (for FodU)[2] | Introduces a permanent positive charge, enhancing MS ionization |
| Dansylhydrazine | Dansylhydrazone | HPLC-FL, LC-MS | 15-30 min | Good | 100 amol (CE-LIF);[3] 5.6 nM (LC-MS)[4] | Fluorescent tag for high sensitivity, improves ionization in MS |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS, LC-MS | 2-24 hours | Excellent | <0.1 µg/g (e-liquids), <1.0 µ g/collection (e-aerosols)[5] | Forms highly stable oximes, excellent for GC-MS analysis |
| O-Benzylhydroxylamine (O-BHA) | Oxime | LC-MS | Not specified | Excellent | Not specified | Forms stable oximes, suitable for LC-MS |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are methodologies for the key alternatives discussed.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted for the extraction and derivatization of carbonyls from particulate matter.
Reagents:
-
2,4-DNPH solution (3 x 10⁻² M in 60% acetonitrile/40% water, pH 3)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
Place the sample (e.g., a filter containing particulate matter) in a round-bottom flask.
-
Add 25 mL of the 2,4-DNPH solution.
-
Reflux the mixture at approximately 80°C under a constant stream of UHP helium for 24 hours.[6]
-
After cooling, the resulting solution containing the 2,4-dinitrophenylhydrazone derivatives is ready for sample enrichment and HPLC analysis.
-
Analyze the derivatives using a C18 column with a mobile phase gradient of acetonitrile and water. Detection is typically performed at 360 nm.
Derivatization with Girard's Reagent T (GirT) for LC-MS Analysis
This protocol is based on the derivatization of an aldehyde-containing nucleoside, 5-formyl-2'-deoxyuridine (FodU), and can be adapted for other carbonyls.
Reagents:
-
Girard's Reagent T (GirT)
-
10% Acetic acid in water
-
Analyte solution
Procedure:
-
Mix the analyte solution with GirT at a molar ratio of 1:10 (analyte:GirT) in the presence of 10% acetic acid.[2]
-
Allow the reaction to proceed at room temperature in the dark for 1 to 12 hours. The optimal time may need to be determined empirically.[2]
-
The reaction can be stopped by freezing the mixture at -80°C.[2]
-
The resulting hydrazone derivatives can be directly analyzed by LC-MS, often in positive ion mode due to the pre-charged quaternary ammonium group.
Derivatization with Dansylhydrazine for HPLC-FL or LC-MS Analysis
This protocol is a general procedure for the derivatization of carbonyl compounds.
Reagents:
-
Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)
-
Trichloroacetic acid (catalyst)
-
Analyte solution
Procedure:
-
To the analyte solution, add the dansylhydrazine solution and a catalytic amount of trichloroacetic acid.
-
Heat the mixture at 40°C for 30 minutes.
-
The resulting dansylhydrazone derivatives can be analyzed by reversed-phase HPLC with fluorescence detection (e.g., excitation at 371 nm and emission at 421 nm for benzaldehyde derivative) or by LC-MS.[7][8]
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol is designed for the analysis of carbonyls in aqueous samples.
Reagents:
-
PFBHA aqueous solution (20 mg/mL)
-
18 N H₂SO₄
-
Hexane
-
Aqueous analyte solution
Procedure:
-
To 5 mL of the aqueous analyte supernatant, add 100 µL of the 20 mg/mL PFBHA solution.[9]
-
Allow the derivatization to proceed for 2 hours at room temperature.[9]
-
Stop the reaction by adding four drops of 18 N H₂SO₄ solution.[9]
-
Extract the PFBHA derivatives with 2 mL of hexane by vortexing for 10 minutes.[9]
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the hexane layer.[9]
-
Transfer the hexane extract to an autosampler vial for GC-MS analysis.
Stability of Derivatives: Hydrazones vs. Oximes
A critical factor in choosing a derivatization reagent is the stability of the resulting derivative. The reaction of carbonyls with hydrazine-based reagents (like DNPH and Girard's reagents) forms hydrazones, while reaction with hydroxylamine-based reagents (like PFBHA and O-BHA) forms oximes.
Studies have shown that oximes exhibit significantly greater hydrolytic stability compared to hydrazones, especially under acidic conditions.[10][11][12] At a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone.[10] This superior stability of oximes can lead to more robust and reproducible analytical methods, particularly when sample processing or analysis times are extended.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for carbonyl derivatization and analysis.
Caption: General workflow for carbonyl derivatization and analysis.
Caption: Logical relationship of derivatization for analysis.
Conclusion
While this compound is a functional reagent for carbonyl derivatization, several alternatives offer superior performance for modern analytical techniques.
-
DNPH remains a robust choice for HPLC-UV analysis due to the strong chromophore it imparts on the derivative.
-
Girard's reagents are particularly advantageous for LC-MS applications by ensuring efficient ionization.
-
Dansylhydrazine is an excellent option when high sensitivity is required, leveraging fluorescence detection.
-
Hydroxylamine derivatives like PFBHA are ideal when derivative stability is paramount and for GC-MS analysis.
The selection of an appropriate alternative will depend on the specific carbonyl compound, the sample matrix, the available analytical instrumentation, and the required sensitivity and stability of the assay. The provided protocols and comparative data serve as a valuable resource for making an informed decision to optimize the analysis of carbonyl compounds.
References
- 1. agilent.com [agilent.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 6. cac.yorku.ca [cac.yorku.ca]
- 7. derivatization-techniques-for-determination-of-carbonyls-in-air - Ask this paper | Bohrium [bohrium.com]
- 8. agilent.com [agilent.com]
- 9. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Carbonyl Quantification: A Comparative Guide to Semicarbazide Hydrochloride and Alternative Methods
For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of carbonyl compounds, this guide provides a comprehensive comparison of the widely used semicarbazide hydrochloride method with prominent alternative techniques. This document outlines the experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.
The quantification of carbonyl groups, such as aldehydes and ketones, is a critical aspect of various fields, including drug development, oxidative stress analysis, and quality control of chemical products. This compound has long been a staple reagent for the derivatization and subsequent quantification of these functional groups. This guide will delve into the performance of the this compound method and compare it with other established techniques, namely the 2,4-dinitrophenylhydrazine (DNPH) spectrophotometric assay, fluorometric assays, and advanced instrumental methods like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Carbonyl Quantification Methods
The choice of a suitable carbonyl quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.
| Method | Principle | Detection | Sensitivity | Advantages | Disadvantages |
| This compound | Forms semicarbazones with carbonyls. | UV-Vis Spectrophotometry | Moderate | Cost-effective, well-established. | Lower sensitivity, potential for interference. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms 2,4-dinitrophenylhydrazones. | UV-Vis Spectrophotometry | Good | Widely used, good sensitivity. | Potential for interference from unreacted DNPH.[1][2][3] |
| Fluorometric Assays (e.g., Rhodamine B hydrazide) | Forms fluorescent hydrazones. | Fluorescence Spectroscopy | High | Ultrasensitive, requires small sample amounts.[4] | Requires a fluorometer, potential for quenching. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and detection of derivatized or native carbonyls. | Mass Spectrometry | Very High | High specificity and sensitivity, suitable for complex mixtures.[5][6] | Requires expensive instrumentation and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct detection and quantification of carbonyl carbons (¹³C NMR) or derivatized compounds. | NMR Spectroscopy | Low to Moderate | Non-destructive, provides structural information. | Lower sensitivity, requires higher sample concentrations.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and informed decision-making.
Carbonyl Quantification using this compound
This protocol outlines the derivatization of carbonyl compounds with this compound to form semicarbazones, which can then be quantified spectrophotometrically.
Materials:
-
This compound solution (e.g., 10 mM in a suitable buffer)
-
Sodium acetate buffer (pH 4.5)
-
Carbonyl-containing sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of a carbonyl compound (e.g., acetone or formaldehyde).
-
To 1 mL of the sample or standard, add 1 mL of the this compound solution and 1 mL of sodium acetate buffer.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for the formation of the semicarbazone.
-
After incubation, measure the absorbance of the solution at the wavelength of maximum absorbance for the specific semicarbazone (typically in the range of 220-280 nm).
-
Quantify the carbonyl concentration in the sample by comparing its absorbance to the standard curve.
Carbonyl Quantification using 2,4-Dinitrophenylhydrazine (DNPH)
The DNPH assay is a widely used colorimetric method for the quantification of protein carbonyls.[9][10]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Ethanol-ethyl acetate washing solution (1:1 v/v)
-
Guanidine hydrochloride solution (6 M)
-
UV-Vis Spectrophotometer
Procedure:
-
Incubate the protein sample with the DNPH solution for 1 hour in the dark.
-
Precipitate the proteins by adding the TCA solution and incubate on ice for 10 minutes.
-
Centrifuge the sample to pellet the protein-hydrazone derivatives.
-
Wash the pellet with the ethanol-ethyl acetate solution to remove unreacted DNPH.
-
Resuspend the pellet in the guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of the dinitrophenylhydrazones.
Fluorometric Carbonyl Quantification using Rhodamine B Hydrazide (RBH)
This highly sensitive method is suitable for the quantification of protein carbonyls in samples with low protein content.[4][11]
Materials:
-
Rhodamine B hydrazide (RBH) solution
-
Guanidine-HCl
-
Fluorescence spectrophotometer
Procedure:
-
Incubate the sample with the RBH solution for 1 hour.
-
Add guanidine-HCl to enhance the fluorescence of the protein carbonyl-RBH hydrazone.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 585 nm.
-
Quantify the carbonyl concentration using a standard curve prepared with a known carbonyl-containing protein.
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow for carbonyl quantification using this compound and the underlying chemical reaction.
Conclusion
The validation of carbonyl quantification is paramount for accurate and reproducible research. While this compound offers a cost-effective and established method, its limitations in sensitivity may necessitate the use of alternative techniques. The DNPH assay provides a more sensitive spectrophotometric alternative. For applications demanding the highest sensitivity, fluorometric assays using reagents like Rhodamine B hydrazide are superior. For complex samples requiring high specificity, LC-MS/MS is the method of choice, while NMR spectroscopy offers the unique advantage of providing structural information in a non-destructive manner. The selection of the optimal method should be guided by the specific requirements of the study, considering factors such as sample type, expected carbonyl concentration, and available resources.
References
- 1. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR spectroscopy for the quantitative analysis of carbonyl groups in bio-oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. How to Analyze Carbonyl Structures Using NMR? [eureka.patsnap.com]
- 9. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison: Girard's Reagent vs. Semicarbazide Hydrochloride for Advanced Steroid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of steroid analysis, the choice of derivatization agent is a critical step that can significantly impact the sensitivity, specificity, and overall success of an analytical method. This guide provides an in-depth, objective comparison of two common derivatizing agents for keto-steroids: Girard's reagents and semicarbazide hydrochloride. We will delve into their chemical principles, performance characteristics, and experimental protocols, supported by experimental data, to help you make an informed decision for your analytical workflow.
Introduction to Derivatization in Steroid Analysis
Steroids are a class of lipids characterized by a four-ring core structure. Their analysis is often challenging due to their low concentrations in biological matrices and their typically poor ionization efficiency in mass spectrometry. Chemical derivatization is a technique used to modify the steroid molecule to improve its analytical properties. For keto-steroids, this often involves reacting the ketone functional group with a derivatizing agent to introduce a tag that enhances detection.
Girard's reagents , specifically Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic reagents that react with ketones to form hydrazones. The key feature of these reagents is the presence of a quaternary ammonium or pyridinium group, respectively, which imparts a permanent positive charge to the steroid derivative.
This compound is another classic reagent that reacts with ketones to form semicarbazones. This reaction has been traditionally used to isolate and characterize steroids. While effective for introducing a UV-active chromophore, the resulting derivative is not permanently charged.
This guide will focus on the application of these reagents in modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental reaction mechanisms of Girard's Reagent T and this compound with a generic keto-steroid, as well as a typical experimental workflow for steroid analysis using derivatization.
Performance Comparison: Girard's Reagent vs. This compound
The choice between Girard's reagent and this compound largely depends on the analytical instrumentation available and the desired sensitivity of the assay. In modern steroid analysis, particularly for trace-level quantification in biological samples, LC-MS has become the gold standard. In this context, Girard's reagents offer significant advantages.
| Feature | Girard's Reagent (T or P) | This compound |
| Derivative Property | Permanently positively charged hydrazone | Neutral semicarbazone |
| Primary Application | LC-MS/MS analysis | Historically for isolation and characterization; HPLC-UV analysis |
| Ionization Efficiency in ESI-MS | Excellent, due to the pre-charged moiety. Significantly enhances signal intensity in positive ion mode. | Poor. The semicarbazone derivative does not carry a permanent charge and relies on protonation in the ESI source, which is often inefficient for steroids. |
| Sensitivity in MS | High. Signal enhancements of 1 to 2 orders of magnitude have been reported.[1] | Low. Not typically used for high-sensitivity LC-MS applications. |
| Specificity in MS/MS | Good. The derivative provides characteristic fragmentation patterns. | Limited applicability for MS/MS. |
| UV-Vis Detection | The hydrazone formed has some UV absorbance, but this is not its primary advantage. | The semicarbazone introduces a chromophore, making it suitable for HPLC-UV analysis. |
| Reaction Conditions | Typically mild (e.g., 37-60°C) and relatively fast (minutes to a few hours).[1][2] | Can require more stringent conditions and longer reaction times. |
| Advantages | - Dramatically improves sensitivity in LC-MS. - Eliminates in-source fragmentation of some steroids.[1] - Enables the analysis of a wide range of keto-steroids. | - Cost-effective reagent. - Useful for creating UV-active derivatives for HPLC-UV. |
| Disadvantages | - Higher cost compared to semicarbazide. - Can form E/Z isomers, which may result in multiple chromatographic peaks. | - Not suitable for high-sensitivity LC-MS analysis. - The semicarbazone can be prone to hydrolysis. |
Supporting Experimental Data
While a direct quantitative comparison in a single study is scarce in recent literature, the performance benefits of Girard's reagents for LC-MS analysis are well-documented. For instance, studies have shown that derivatization of spironolactone and its metabolites with Girard's reagent P resulted in a signal enhancement of 1 to 2 orders of magnitude.[1] Furthermore, this derivatization eliminated in-source fragmentation, which can be a significant issue in the analysis of certain steroids.[1]
For this compound, its utility is primarily demonstrated in older literature for the isolation of steroids or in applications where high sensitivity is not the primary concern. The formation of semicarbazones is a well-established chemical reaction, but its application in modern, high-sensitivity steroid quantification by LC-MS is not prevalent.
Experimental Protocols
Derivatization of Steroids with Girard's Reagent P
This protocol is a representative example for the derivatization of keto-steroids in a biological matrix extract for LC-MS analysis.
Materials:
-
Dried steroid extract
-
Girard's Reagent P (GP) solution (1 mg/mL in water)
-
Methanol
-
Acetic acid
-
Vortex mixer
-
Incubator or heating block (37-60°C)
-
Nitrogen evaporator
Procedure:
-
Reconstitute the dried steroid extract in a suitable solvent, for example, 200 µL of methanol:acetic acid (9:1, v/v).
-
Add 20 µL of the Girard's Reagent P solution to the reconstituted extract.
-
Vortex the mixture briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 37°C for 15 minutes.[1] Some protocols may use higher temperatures (e.g., 60°C) for a shorter or longer duration depending on the specific steroid and matrix.[2]
-
After incubation, the sample can be directly injected for LC-MS analysis, or the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the initial mobile phase.
Derivatization of Steroids with this compound
The following is a general protocol for the formation of semicarbazones, which would typically be followed by analysis by HPLC-UV.
Materials:
-
Steroid standard or extract
-
This compound
-
Sodium acetate or pyridine (as a buffer)
-
Ethanol or another suitable alcohol
-
Reflux apparatus
Procedure:
-
Dissolve the steroid sample in ethanol.
-
Add a solution of this compound and a buffer (e.g., sodium acetate) in water or ethanol. The buffer is necessary to neutralize the HCl released during the reaction.
-
Reflux the mixture for a specified period, which can range from 30 minutes to several hours, depending on the reactivity of the steroid's keto group.
-
After cooling, the semicarbazone derivative may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and the derivative extracted with an organic solvent.
-
The collected derivative is then washed, dried, and can be recrystallized for purification before analysis.
Conclusion
For researchers engaged in the sensitive and specific quantification of keto-steroids, particularly in complex biological matrices, Girard's reagents (T and P) are the superior choice for derivatization prior to LC-MS analysis. The permanent positive charge imparted to the steroid derivative by Girard's reagents leads to a dramatic increase in ionization efficiency and, consequently, a significant enhancement in analytical sensitivity. This allows for the detection and quantification of steroids at very low concentrations.
This compound, while a classic and cost-effective reagent for forming ketone derivatives, is not well-suited for modern high-sensitivity LC-MS applications. Its primary utility lies in the synthesis of semicarbazones for isolation and characterization, or for creating UV-active derivatives for analysis by HPLC-UV, a technique that is generally less sensitive and specific than LC-MS/MS.
Ultimately, the selection of the derivatization agent should be guided by the analytical instrumentation available and the specific requirements of the study. For cutting-edge research and development in steroid analysis, the advantages offered by Girard's reagents in the context of mass spectrometry are clear and well-established.
References
A Comparative Guide to Carbonyl Analysis: The Semicarbazide Hydrochloride Method in Context
For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbonyl compounds is a critical aspect of quality control, stability testing, and impurity profiling. While various methods exist for carbonyl analysis, this guide provides a comparative overview of the Semicarbazide Hydrochloride method and the widely adopted 2,4-Dinitrophenylhydrazine (DNPH) derivatization followed by High-Performance Liquid Chromatography (HPLC).
This comparison aims to shed light on the practical applications and performance characteristics of each method, supported by available experimental data. It is important to note that while the DNPH-HPLC method is extensively validated and documented in scientific literature and regulatory methods, quantitative performance data for the this compound method for trace-level quantitative analysis is not as readily available. The this compound method is predominantly utilized for the qualitative identification and characterization of aldehydes and ketones through the formation of crystalline semicarbazone derivatives with distinct melting points.
Performance Comparison
The following table summarizes the typical performance characteristics of the DNPH-HPLC method for carbonyl analysis. Data for a quantitative this compound method is largely absent from peer-reviewed literature, precluding a direct quantitative comparison.
| Performance Metric | DNPH-HPLC Method | This compound Method |
| Linearity (R²) | >0.999[1][2][3] | Data not available in published literature |
| Limit of Detection (LOD) | 0.1 ng for many carbonyls[1]; 8.9 x 10⁻³ nmol/mL for benzaldehyde (fluorescence detection)[4] | Data not available in published literature |
| Limit of Quantitation (LOQ) | 0.03 nmol/mL for benzaldehyde (fluorescence detection)[4] | Data not available in published literature |
| Accuracy (Recovery) | Typically 70-130%[5]; 93.5-96.1% for benzaldehyde[4] | Data not available in published literature |
| Precision (RSD%) | Intra-day: <10%; Inter-day: <16%[6]; <0.4% for peak area[3] | Data not available in published literature |
Experimental Protocols
This compound Method for Semicarbazone Derivative Formation
This method is primarily used for the qualitative identification of aldehydes and ketones. The resulting semicarbazone is a crystalline solid with a sharp melting point that can be used for characterization.
Materials:
-
This compound
-
Sodium acetate
-
Water
-
Ethanol (or other suitable solvent for recrystallization)
-
Carbonyl-containing sample
Procedure:
-
Preparation of Semicarbazide Reagent: Dissolve this compound and sodium acetate in water to create a buffered solution of free semicarbazide.
-
Derivatization: Add the carbonyl-containing sample to the semicarbazide solution. The mixture is typically shaken or heated to facilitate the reaction.
-
Crystallization: The semicarbazone derivative often precipitates from the solution upon cooling or addition of water.
-
Isolation and Purification: The crystalline product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The melting point of the purified semicarbazone derivative is determined and compared to literature values for identification.
2,4-Dinitrophenylhydrazine (DNPH)-HPLC Method for Carbonyl Quantification
This is a widely accepted method for the quantitative analysis of carbonyl compounds in various matrices, including air, water, and pharmaceutical preparations.[7][8]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (HPLC grade)
-
Acid catalyst (e.g., hydrochloric acid, phosphoric acid)
-
Water (HPLC grade)
-
Carbonyl standards
-
Sample containing carbonyl compounds
Procedure:
-
Preparation of DNPH Reagent: A saturated solution of purified DNPH is prepared in acetonitrile, often with the addition of an acid catalyst.[9]
-
Derivatization: A known volume of the sample or standard is reacted with an excess of the DNPH reagent. The reaction is typically carried out in an acidic medium and may be facilitated by gentle heating.[10]
-
Sample Preparation: After the reaction is complete, the sample is diluted with an appropriate solvent (e.g., acetonitrile) and filtered before injection into the HPLC system.
-
HPLC Analysis: The derivatized sample is injected onto a reversed-phase HPLC column (e.g., C18). The carbonyl-DNPH derivatives are separated using a gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
Detection and Quantification: The derivatives are detected by a UV detector at approximately 360 nm.[10] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Experimental Workflow Diagrams
Discussion on Accuracy and Precision
The DNPH-HPLC method is renowned for its high accuracy and precision, making it the gold standard for the quantitative analysis of carbonyl compounds at trace levels. The method's reliability is supported by extensive validation across various sample matrices and its adoption in official regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA).[7] The derivatization reaction with DNPH proceeds to completion under controlled conditions, and the resulting hydrazones are stable and exhibit strong UV absorbance, leading to excellent sensitivity and specificity.
In contrast, the This compound method , while excellent for forming derivatives for identification, presents several challenges for robust quantitative analysis. The reaction equilibrium may not always favor complete product formation, potentially leading to inaccuracies. Furthermore, the spectrophotometric properties of the resulting semicarbazones are generally less favorable for sensitive UV-Vis detection compared to DNPH derivatives. While it is theoretically possible to develop a quantitative method using semicarbazide, the lack of published validation data suggests that achieving the accuracy, precision, and sensitivity required for trace-level analysis in complex matrices, such as pharmaceuticals, is challenging and not commonly practiced.
Conclusion
For researchers, scientists, and drug development professionals requiring reliable and validated quantitative data on carbonyl compounds, the DNPH-HPLC method is the recommended choice . Its performance is well-documented, and established protocols are readily available. The This compound method remains a valuable tool for the qualitative characterization of aldehydes and ketones through the synthesis of crystalline derivatives, aiding in structural elucidation and compound identification. The selection of the appropriate method will ultimately depend on the analytical objective, whether it is the precise quantification of carbonyls or their qualitative identification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijrpc.com [ijrpc.com]
- 3. agilent.com [agilent.com]
- 4. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. csus.edu [csus.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Inter-laboratory Validation of Semicarbazide (SEM) Assays
For researchers, scientists, and drug development professionals, the accurate detection of semicarbazide (SEM), a nitrofuran antibiotic metabolite and potential food contaminant, is of paramount importance. This guide provides an objective comparison of common analytical methods for SEM detection, supported by inter-laboratory validation data, to aid in the selection of the most appropriate assay for your research and monitoring needs.
Semicarbazide, a metabolite of the banned veterinary drug nitrofurazone, can also be formed from the breakdown of azodicarbonamide, a blowing agent used in plastic gaskets for food jars.[1][2] Its presence in the food chain is a safety concern, necessitating reliable and validated analytical methods for its detection.[3] The two most prominent methods for SEM analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide delves into the performance characteristics of these assays, drawing from published inter-laboratory and in-house validation studies.
Performance Comparison of SEM Detection Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, precision, accuracy, and throughput. The following table summarizes the quantitative performance data from validation studies of LC-MS/MS and ELISA-based assays for SEM detection.
| Performance Metric | LC-MS/MS | ELISA | Source(s) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.13 µg/kg | [4][5][6] |
| Limit of Quantification (LOQ) | 0.25 - 3.0 µg/kg | - | [4][5][6] |
| Recovery | 87.8% - 121.3% | ~80% - 110% | [4][7][8] |
| Repeatability (RSDr) | 2.9% - 9.3% | - | [7] |
| Reproducibility (RSDR) | 21.0% - 38.1% | - | [7] |
| Detection Capability (CCβ) | - | 0.25 - 0.3 µg/kg | [2][8] |
LC-MS/MS stands out for its high sensitivity and specificity, making it the gold standard for confirmatory analysis.[2] Inter-laboratory validation studies have demonstrated its robustness, although between-laboratory variability can be a factor to consider.[7]
ELISA , on the other hand, offers a cost-effective and high-throughput screening solution.[2] While it may have slightly lower precision than LC-MS/MS, its detection capability is well within the minimum required performance limits set by regulatory bodies.[2] A good correlation has been observed between ELISA and LC-MS/MS results, making it a reliable tool for pre-selecting positive samples for confirmatory testing.[8]
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible results. Below are outlines of the methodologies employed in the validation of LC-MS/MS and ELISA assays for SEM.
LC-MS/MS Method Protocol
The common procedure for SEM analysis using LC-MS/MS involves several key steps: sample hydrolysis, derivatization, extraction, and chromatographic analysis.[8][9]
-
Sample Preparation and Hydrolysis: An aliquot of the homogenized sample (e.g., egg, baby food) is subjected to acid hydrolysis, typically with hydrochloric acid, to release any tissue-bound SEM.[4][7]
-
Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde (NBA) to form a more stable and chromatographically amenable derivative, NPSEM.[4][7] An internal standard, such as ¹³C,¹⁵N₂-labeled SEM, is often added at this stage to ensure accurate quantification.[4][7]
-
Extraction and Clean-up: The derivatized sample is neutralized and purified using solid-phase extraction (SPE) to remove matrix interferences.[4][7]
-
LC-MS/MS Analysis: The purified extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][7]
ELISA Method Protocol
ELISA methods for SEM detection are typically competitive immunoassays.
-
Sample Preparation and Derivatization: Similar to the LC-MS/MS protocol, the sample is first subjected to acid hydrolysis and derivatization with o-nitrobenzaldehyde.[8]
-
Extraction: The derivatized SEM is then extracted using an organic solvent mixture, such as ethyl acetate/hexane.[8]
-
Immunoassay: The extract is added to microtiter plates coated with antibodies specific to the derivatized SEM.[2] A known amount of enzyme-labeled derivatized SEM is also added. The free and enzyme-labeled antigens compete for binding to the antibodies.
-
Detection: After an incubation period and washing steps, a substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of SEM in the sample.
Inter-laboratory Validation Workflow
Inter-laboratory validation, or collaborative study, is a critical step in standardizing an analytical method and ensuring its transferability between different laboratories. The following diagram illustrates a typical workflow for such a study.
This structured approach ensures that the method's performance is rigorously evaluated under a variety of conditions, leading to a robust and reliable analytical standard.
References
- 1. Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analytik.news [analytik.news]
- 4. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric and Fluorometric Detection of Semicarbazones
For researchers, scientists, and drug development professionals, the accurate quantification of semicarbazones—compounds formed by the reaction of an aldehyde or ketone with semicarbazide—is crucial in various analytical applications. The choice between spectrophotometric and fluorometric detection methods hinges on the specific requirements for sensitivity, selectivity, and the inherent properties of the analyte. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols.
At a Glance: Spectrophotometry vs. Fluorometry
| Feature | Spectrophotometry | Fluorometry |
| Principle | Measures the absorbance of light by a sample. | Measures the emission of light from a sample that has absorbed light. |
| Sensitivity | Generally lower, suitable for concentrations in the micromolar (µM) to millimolar (mM) range. | Significantly higher, capable of detecting concentrations in the nanomolar (nM) and even picomolar (pM) range.[1] |
| Selectivity | Can be lower, as multiple compounds in a mixture may absorb light at similar wavelengths. | Higher, as fewer molecules exhibit fluorescence, and specificity can be tuned by selecting excitation and emission wavelengths. |
| Instrumentation | Simpler and generally less expensive. | More complex and typically more expensive. |
| Typical Analytes | Chromophoric semicarbazones or their metal complexes. | Fluorescent semicarbazones or derivatives. |
Quantitative Performance Data
The following tables summarize key performance metrics for the spectrophotometric and fluorometric detection of various semicarbazone derivatives as reported in the scientific literature.
Spectrophotometric Detection
| Analyte/Semicarbazone Derivative | Linear Range | Molar Absorptivity (ε) | Limit of Detection (LOD) | Reference |
| Cd(II) with bis(indoline-2,3-dione) thiosemicarbazone | 1.8–17.8 x 10⁻⁵ mol L⁻¹ | 6.7 x 10² L mol⁻¹ cm⁻¹ | 2.2 µmol L⁻¹ | [2] |
| Cu(II) with 4-Chlorobenzaldehydesemicarbazone | 0.1 - 10 ppm | 2.3 x 10⁴ L mol⁻¹ cm⁻¹ | Not Reported | [3] |
| Cu(II)-Semicarbazone complex | - | - | - | [4] |
Fluorometric Detection
| Analyte/Semicarbazone Derivative | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Naftazone (a quinone-semicarbazone drug) | 10.0 - 500 ng/mL | 2.9 ng/mL | 9.0 ng/mL | [5][6] |
| La(III) with 2-hydroxy-5-methylbenzaldehyde semicarbazone | - | >25 ppb | - | [7] |
| Cu²⁺ with Coumarin-semicarbazide probe (CAA) | 0.1 - 30 µM | 0.43 µM | - | [8] |
| Formaldehyde with Coumarin-semicarbazide probe (CAA) | 1.0 - 50 µM | 1.92 µM | - | [8] |
| D-Arginine with (R)-BINOL-based probe | - | 4.84 x 10⁻⁷ M | - | [9] |
| L-Arginine with (S)-BINOL-based probe | - | 3.35 x 10⁻⁷ M | - | [9] |
Signaling Pathways and Experimental Workflows
The detection of semicarbazones, whether by spectrophotometry or fluorometry, begins with the formation of the semicarbazone itself. The subsequent detection mechanism then dictates the experimental workflow.
Semicarbazone Formation
Semicarbazones are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide. This reaction is fundamental to both detection methods.
Caption: Formation of a semicarbazone from an aldehyde or ketone and semicarbazide.
Spectrophotometric Detection Workflow
Spectrophotometric detection relies on the principle that the semicarbazone or its complex with a metal ion absorbs light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.
Caption: Workflow for spectrophotometric detection of semicarbazones.
Fluorometric Detection Workflow
Fluorometric detection is employed when the semicarbazone is inherently fluorescent or is designed to become fluorescent upon binding to a target analyte. The sample is excited with light of a specific wavelength, and the emitted light at a longer wavelength is measured.
Caption: Workflow for fluorometric detection of semicarbazones.
Experimental Protocols
Below are representative experimental protocols for both spectrophotometric and fluorometric detection of semicarbazone-related compounds.
Spectrophotometric Determination of a Cu(II)-Semicarbazone Complex[4]
This protocol describes the determination of the stoichiometry of a Cu(II)-semicarbazone complex using the continuous variation method (Job's method).
Materials:
-
Cu(II) nitrate standard solution (1 x 10⁻⁴ M)
-
Semicarbazone solution (1 x 10⁻⁴ M)
-
Volumetric flasks
-
Spectrophotometer
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing varying volumes of the Cu(II) nitrate and semicarbazone solutions, keeping the total molar concentration constant. For example, pipette 0, 1, 2, 3, 4, 5, and 6 mL of the Cu(II) solution and complement with 6, 5, 4, 3, 2, 1, and 0 mL of the semicarbazone solution, respectively.
-
Dilute each flask to the mark with an appropriate solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for the Cu(II)-semicarbazone complex is 700 nm.[4]
-
Plot the absorbance versus the mole fraction of the metal ion. The maximum absorbance corresponds to the stoichiometry of the complex.
Fluorometric Determination of Naftazone (a Semicarbazone Drug)[5][6]
This protocol details the sensitive quantification of the drug naftazone after its conversion to a fluorescent derivative.
Materials:
-
Naftazone standard solutions
-
Potassium borohydride solution (2.5 mM)
-
2-propanol
-
Thermostatically controlled water bath
-
Fluorometer
Procedure:
-
To an aliquot of the naftazone solution, add 400 µL of 2.5 mM potassium borohydride.[5]
-
Heat the mixture at 80°C in a thermostatically controlled water bath for 60 minutes.[5]
-
Dilute the solution to 2.0 mL with 2-propanol and mix well.[5][6]
-
Measure the fluorescence intensity at an emission wavelength of 350 nm after excitation at 295 nm.[5][6]
-
Construct a calibration curve by plotting the relative fluorescence intensity versus the concentration of naftazone standards.
-
Determine the concentration of unknown samples from the calibration curve.
Conclusion
The choice between spectrophotometric and fluorometric detection of semicarbazones is dictated by the specific analytical requirements. Spectrophotometry offers a cost-effective and straightforward method suitable for relatively high concentrations of chromophoric semicarbazones or their metal complexes. In contrast, fluorometry provides significantly higher sensitivity and selectivity, making it the method of choice for trace-level quantification, particularly for fluorescent semicarbazone derivatives or when high sensitivity is paramount in complex matrices such as biological samples.[10] The development of novel fluorescent semicarbazone probes continues to expand the applications of fluorometry in this field.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Copper (Ii) With 4-Chlorobenzaldehydesemicarbazone in the Samples of Milk : Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Facile Conversion of the Quinone-Semicarbazone Chromophore of Naftazone into a Fluorescent Quinol-Semicarbazide: Kinetic Study and Analysis of Naftazone in Pharmaceuticals and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Semicarbazide-based fluorescent probe for detection of Cu2+ and formaldehyde in different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometry vs Fluorometry: Which Is Better for Bioanalysis? [eureka.patsnap.com]
Semicarbazide Quantification in Biological Matrices: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of semicarbazide (SEM) in biological matrices such as plasma and tissue is critical for toxicological assessments and pharmacokinetic studies. This guide provides a detailed comparison of validated analytical methods for SEM determination, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The primary challenge in quantifying semicarbazide lies in its small molecular weight and high polarity, often necessitating derivatization to enhance its chromatographic retention and detection. This guide presents a comparative analysis of the performance of these methods, supported by experimental data on linearity, accuracy, precision, and sensitivity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for semicarbazide quantification depends on factors such as the required sensitivity, sample matrix, available instrumentation, and throughput needs. Below is a summary of the performance characteristics of the most commonly employed techniques.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS | ELISA |
| Linearity (R²) | >0.99 | >0.99 | Typically assessed by standard curve fit |
| Limit of Detection (LOD) | 1.8 µg/L (HPLC-UV)[1] | 1 nmol h⁻¹ mg⁻¹ protein (for SSAO activity)[2] | 0.13 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.03 µM (for formaldehyde derivative)[2] | Not explicitly stated in all reviewed sources | 0.3 µg/kg[3] |
| Accuracy (% Recovery) | 76.6 - 119%[1] | 96.0 - 111.5%[2] | Good correlation with LC-MS/MS results[3] |
| Precision (% RSD) | 0.5 - 9.1%[1] | Inter-day: 2.2 - 7.9%, Intra-day: 4.4 - 9.2%[2] | Inter-day precision: 16.20% to 22.11 %[4] |
| Sample Throughput | Moderate | High | High |
| Specificity | Moderate to High (derivatization dependent) | Very High | High (antibody dependent) |
| Cost | Low to Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the key steps for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for semicarbazide typically involve a derivatization step to improve its chromatographic properties and detectability.
Sample Preparation and Derivatization:
-
Homogenize tissue samples or use plasma directly.
-
Deproteinize the sample, often using an acid like trichloroacetic acid, followed by centrifugation.[5]
-
The supernatant is then subjected to derivatization. Common derivatizing agents include 4-nitrobenzoyl chloride[1] or 2-formylphenylboronic acid.[6]
-
The derivatization reaction is typically performed under mild conditions, for instance, at room temperature for a short duration.[1]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used in either isocratic or gradient elution mode.
-
Detection: UV detection is performed at the maximum absorbance wavelength of the derivative (e.g., 261 nm for the 4-nitrobenzoyl chloride derivative).[1] Fluorescence detection can be employed for enhanced sensitivity with appropriate derivatizing agents.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the determination of semicarbazide, often considered the gold standard.
Sample Preparation:
-
For tissue-bound residues, acid hydrolysis is performed to release semicarbazide.
-
Similar to HPLC, protein precipitation is a common step for plasma samples.[8]
-
A derivatization step with reagents like 2-nitrobenzaldehyde is often employed.[9]
-
Extraction of the derivative is typically carried out using an organic solvent such as ethyl acetate.[3]
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used.[10]
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
References
- 1. Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assay of plasma semicarbazide-sensitive amine oxidase and determination of its endogenous substrate methylamine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as De… [ouci.dntb.gov.ua]
- 7. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Comparative study of different derivatization reagents for mass spectrometry
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and selectivity of their mass spectrometry analyses, chemical derivatization offers a powerful solution. This guide provides a comparative overview of common derivatization strategies, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.
Chemical derivatization modifies the structure of an analyte to improve its analytical properties. In mass spectrometry, this often translates to increased ionization efficiency, improved chromatographic separation, and the generation of characteristic fragment ions for more confident identification and quantification. The choice of derivatization reagent is critical and depends on the functional groups present in the analyte, the type of mass spectrometer used (GC-MS or LC-MS), and the desired analytical outcome.
This guide focuses on three primary classes of derivatization reactions: silylation, acylation, and alkylation.
Performance Comparison of Common Derivatization Reagents
The following tables summarize the performance of various derivatization reagents based on reported signal enhancement and application suitability.
Table 1: Silylation Reagents for GC-MS
| Reagent | Analyte Functional Groups | Typical Signal Enhancement | Key Advantages | Key Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Analyte dependent, often significant | Volatile byproducts, good for a wide range of compounds. | Moisture sensitive. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | On average 1.7 times larger response for primary phenylalkyl amines compared to acylation.[1] | More volatile byproducts than BSTFA, often preferred for trace analysis. | Moisture sensitive. |
| MTBSTFA (N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Not specified | Forms very stable derivatives, resistant to hydrolysis. | Larger mass addition, may not be suitable for all analytes. |
Table 2: Acylation Reagents for GC-MS and LC-MS
| Reagent | Analyte Functional Groups | Typical Signal Enhancement | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | >2000-fold for estradiol in LC-ESI-MS.[2] | Fluorescent tag enables UV and fluorescence detection, high sensitivity in MS.[3] | Can be non-specific, reacting with other nucleophiles. |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Sulfonamides | Not specified | Introduces an electron-capturing group for enhanced ECD sensitivity in GC. | Can be harsh, potential for side reactions. |
| Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines, Phenols | Not specified | Highly reactive, volatile byproducts. | Can be corrosive and moisture sensitive. |
Table 3: Alkylation Reagents for LC-MS (Proteomics)
| Reagent | Analyte Functional Groups | Purpose | Key Advantages | Key Disadvantages |
| Iodoacetamide (IAA) | Cysteine (-SH) | Prevents disulfide bond reformation | High reaction efficiency.[4] | Can lead to over-alkylation of other residues (e.g., methionine) at high concentrations.[5] |
| N-ethylmaleimide (NEM) | Cysteine (-SH) | Prevents disulfide bond reformation | Specific for cysteines. | Can have higher levels of side reactions with other residues compared to IAA.[4] |
| Acrylamide | Cysteine (-SH) | Prevents disulfide bond reformation | Can be a good alternative to IAA with similar performance.[4] | Potential for polymerization. |
Experimental Workflows and Principles
The following diagrams illustrate the general principles and workflows of chemical derivatization for mass spectrometry.
Principle of Chemical Derivatization for Mass Spectrometry.
General Experimental Workflow for Derivatization.
Experimental Protocols
Below are detailed methodologies for key derivatization experiments.
Protocol 1: Silylation of Steroids for GC-MS using BSTFA
Objective: To derivatize hydroxyl and keto groups in steroids to increase their volatility and thermal stability for GC-MS analysis.
Materials:
-
Steroid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate or other suitable solvent
-
Reacti-Vials™ or other small reaction vials
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve 1-10 mg of the steroid sample in 1 mL of a suitable solvent like ethyl acetate in a clean, dry reaction vial.[6] If the sample is aqueous, evaporate it to dryness under a stream of nitrogen before adding the solvent.[6]
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to the sample.[7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.[8] For difficult-to-derivatize compounds, the temperature and time can be increased (e.g., 150°C for 2.5 hours for amino acids).[6]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization of Amines and Phenols with Dansyl Chloride for LC-MS
Objective: To label primary and secondary amines and phenols with dansyl chloride to enhance their ionization efficiency and provide a fluorescent tag for detection.
Materials:
-
Analyte solution (e.g., plasma extract, cell lysate)
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate or carbonate buffer (e.g., 100 mM, pH 9-10)
-
Formic acid or acetic acid (for quenching)
-
LC-MS system
Procedure:
-
Sample Preparation: Adjust the pH of the sample to 9-10 with the bicarbonate/carbonate buffer.
-
Reagent Addition: Add an excess of dansyl chloride solution to the sample. A typical ratio is 2:1 (v/v) of dansyl chloride solution to sample.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) in the dark.[2][9]
-
Quenching: Stop the reaction by adding a small amount of an acid like formic acid to consume the excess dansyl chloride.
-
Analysis: The derivatized sample can be directly injected into the LC-MS system.
Protocol 3: Alkylation of Cysteine Residues in Proteins for Proteomics using Iodoacetamide (IAA)
Objective: To alkylate the thiol groups of cysteine residues in proteins to prevent the reformation of disulfide bonds after reduction, which is crucial for protein digestion and peptide analysis in proteomics.
Materials:
-
Protein sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer or Tris buffer
-
Urea (for denaturation)
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in a buffer containing a denaturant like 8M urea. Add a reducing agent such as DTT to a final concentration of 10 mM and incubate at 56-60°C for 30-60 minutes.[10][11]
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 20-55 mM.[11][12] Incubate in the dark at room temperature for 20-45 minutes.[11][12]
-
Quenching: Quench the alkylation reaction by adding an excess of DTT or another thiol-containing reagent.
-
Downstream Processing: The protein is now ready for enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.
This guide provides a starting point for selecting and applying derivatization reagents in mass spectrometry. For optimal results, it is always recommended to optimize the reaction conditions for your specific analyte and matrix.
References
- 1. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 10. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 11. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 12. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Semicarbazide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Semicarbazide hydrochloride, a compound that requires careful management due to its potential health risks. Adherence to these protocols is critical for minimizing exposure and ensuring the well-being of all laboratory personnel.
This compound is classified as toxic if swallowed, can cause serious eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Some studies also suggest it may be a mutagen and an animal carcinogen.[3] Therefore, stringent safety measures are not just recommended; they are a necessity.
Personal Protective Equipment (PPE) and Hazard Information
A comprehensive understanding of the necessary personal protective equipment and the hazards associated with this compound is the first line of defense. The following table summarizes the key safety information.
| Parameter | Specification | Source(s) |
| Signal Word | Danger | [1][4][5] |
| Hazard Statements | H301: Toxic if swallowedH318: Causes serious eye damageH361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | [1][2] |
| Eye/Face Protection | Safety goggles with side protection or a face shield.[1][5][6] | [1][2][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[1][3] A lab coat or a full chemical-protective suit is also required.[3][6] | [1][3][6] |
| Respiratory Protection | Required when engineering controls are insufficient or during emergency situations.[7] Use an appropriate respirator (e.g., N95 or higher) for airborne particulates.[8] | [7][8] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound.[7] However, safe work practices should always be followed.[7] | [7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure. The following step-by-step protocol outlines the essential procedures for its safe use in the laboratory.
Preparation and Handling:
-
Work Area Preparation : All work with this compound, including the preparation of solutions, must be conducted in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Before handling, all personnel must be equipped with the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical safety goggles.[3]
-
Labeling : Ensure all containers of this compound and its solutions are clearly labeled with the chemical identity and appropriate hazard warnings (e.g., "Toxic," "Possible Carcinogen").[3]
-
Avoiding Dust and Aerosols : Handle the solid form of this compound carefully to avoid the formation of dust.[6] Procedures that may generate aerosols, such as weighing or transferring, should be performed within a fume hood.[8]
-
General Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled.[4] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[9]
Post-Handling Procedures:
-
Decontamination : After work is complete, wipe down all surfaces in the work area with a suitable detergent and then rinse.[3]
-
Glove Removal : Use the proper technique to remove gloves without touching the outer surface to prevent skin contact.[6]
-
Storage : Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] It should be stored locked up.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
Chemical Waste:
-
Collection : All this compound waste, including unused solutions, must be collected for chemical waste disposal.[3]
-
Licensed Disposal : Arrange for a licensed disposal company to handle the waste.[6] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Containerization : Use clearly labeled and appropriate waste containers for disposal.[9] Do not mix with other waste.[6]
Contaminated PPE and Materials:
-
Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Other Materials : Any materials, such as paper towels used for cleaning spills, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Containers : Handle uncleaned, empty containers as you would the product itself.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. himediadownloads.com [himediadownloads.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 9. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
